Technical Documentation Center

4-(2,6-Dichlorophenyl)piperidine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(2,6-Dichlorophenyl)piperidine hydrochloride
  • CAS: 371981-23-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(2,6-Dichlorophenyl)piperidine Hydrochloride: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 4-(2,6-Dichlorophenyl)piperidine hydrochloride, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical and physical prop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-(2,6-Dichlorophenyl)piperidine hydrochloride, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical and physical properties, explore robust synthetic strategies, detail analytical methodologies for its characterization, and discuss its significance as a privileged scaffold in drug discovery. This document is intended for researchers, chemists, and professionals in the field of drug development who are looking to leverage this and similar structures in their research endeavors.

Introduction and Chemical Identity

The 4-arylpiperidine motif is a cornerstone in the design of biologically active compounds, appearing in numerous approved pharmaceuticals.[1][2] This structural class offers a unique combination of a rigid alicyclic ring, which can orient substituents in defined three-dimensional space, and a basic nitrogen atom that can be crucial for target engagement and modulating physicochemical properties like solubility.[3] 4-(2,6-Dichlorophenyl)piperidine hydrochloride, in particular, presents a sterically hindered dichlorophenyl group, which can influence binding selectivity and metabolic stability.

While a specific CAS Number for the hydrochloride salt is not prominently documented in major chemical databases, the free base, 4-(2,6-Dichlorophenyl)piperidine , is registered under CAS Number 82211-90-3 . For the purpose of this guide, we will discuss the synthesis and properties of the free base and the general characteristics of its hydrochloride salt.

Physicochemical Properties

The hydrochloride salt is expected to be a white to off-white crystalline solid with increased water solubility compared to the free base, a common characteristic of amine salts.[4] The properties of the parent compound and its salt are summarized below.

PropertyValueSource(s)
Chemical Name 4-(2,6-Dichlorophenyl)piperidine hydrochloride-
CAS Number (Free Base) 82211-90-3-
Molecular Formula (HCl Salt) C₁₁H₁₄Cl₃NCalculated
Molecular Weight (HCl Salt) 266.60 g/mol Calculated
Appearance (HCl Salt) White to off-white crystalline powder (Expected)[4]
Solubility (HCl Salt) Soluble in water and alcohols (Expected)[4]
Melting Point (HCl Salt) Higher than the free base; likely >200 °C (Expected)[5]
Stability Stable under recommended storage conditions; hygroscopic[6]

Synthesis and Mechanistic Considerations

The synthesis of 4-arylpiperidines can be approached through various strategies. A common and effective method involves the creation of the carbon-carbon bond between the piperidine ring and the aryl group using modern cross-coupling reactions.[7][8] A representative synthetic pathway starting from commercially available N-Boc-4-piperidone is outlined below. The rationale for this approach is its modularity, allowing for the introduction of various aryl groups at a late stage.

A particularly robust method is the Negishi coupling, which involves the reaction of an organozinc reagent with an aryl halide, catalyzed by a palladium complex.[7][8] The choice of an N-Boc protecting group is strategic, as it is stable under the reaction conditions and can be readily removed under acidic conditions to yield the secondary amine, which can then be converted to the hydrochloride salt.

Generalized Synthetic Workflow: Negishi Coupling Approach

G cluster_0 Preparation of Organozinc Reagent cluster_1 Cross-Coupling Reaction cluster_2 Deprotection and Salt Formation A N-Boc-4-iodopiperidine C N-Boc-4-piperidylzinc iodide A->C Iodine, TMSCl B Activated Zinc Dust B->C E N-Boc-4-(2,6-dichlorophenyl)piperidine C->E Pd Catalyst (e.g., Pd(dppf)Cl2) Cu(I) co-catalyst D 1,3-Dichloro-2-iodobenzene D->E F 4-(2,6-Dichlorophenyl)piperidine (Free Base) E->F HCl in Dioxane or Ether G 4-(2,6-Dichlorophenyl)piperidine hydrochloride (Final Product) F->G HCl

Caption: Generalized workflow for the synthesis of 4-(2,6-Dichlorophenyl)piperidine hydrochloride.

Analytical Characterization and Quality Control

To ensure the identity, purity, and quality of 4-(2,6-Dichlorophenyl)piperidine hydrochloride, a suite of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a standard method for assessing the purity of piperidine derivatives.[9] A well-defined peak should be observed, and purity is typically determined by the area percentage of the main peak.

Protocol: HPLC Purity Analysis

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[9][10]

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: Start with a low percentage of Solvent B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 10-20 minutes.

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV detection at a wavelength where the dichlorophenyl chromophore absorbs, typically around 220-280 nm.[10]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a suitable solvent like methanol or acetonitrile.

  • Validation: The method should be validated for linearity, accuracy, and precision as per standard guidelines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation.[11][12] The proton (¹H) and carbon-¹³ (¹³C) NMR spectra will provide characteristic signals confirming the structure.

  • ¹H NMR: Expect to see multiplets in the aromatic region (around 7.0-7.5 ppm) corresponding to the protons on the dichlorophenyl ring. The piperidine protons will appear as multiplets in the aliphatic region (typically 1.5-3.5 ppm). The N-H proton of the hydrochloride salt will likely be a broad signal.

  • ¹³C NMR: The spectrum will show distinct signals for the aromatic carbons (120-150 ppm) and the aliphatic carbons of the piperidine ring (20-60 ppm).[11]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For the free base, the expected molecular ion peak [M+H]⁺ would correspond to the molecular weight of C₁₁H₁₃Cl₂N.

Analytical Workflow Diagram

G cluster_0 Data Review & Confirmation Sample Synthesized Product HPLC HPLC Analysis (Purity >98%) Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (Confirm MW) Sample->MS Final Characterized Compound HPLC->Final NMR->Final MS->Final

Caption: Standard analytical workflow for compound characterization.

Applications in Drug Discovery and Medicinal Chemistry

The 4-arylpiperidine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in successful drugs targeting a wide range of biological targets, particularly within the central nervous system (CNS).[1][13]

  • Scaffold for Lead Optimization: This compound serves as an excellent starting point for building more complex molecules. The secondary amine provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR).[2]

  • CNS-Active Agents: The lipophilic nature of the dichlorophenyl group combined with the basic piperidine nitrogen makes this scaffold suitable for designing compounds that can cross the blood-brain barrier.[13]

  • Oncology and Inflammation: Aryl-heterocyclic hybrids are also prominent in the development of kinase inhibitors and other agents for oncology and inflammation.[13][14] The specific substitution pattern of the aryl ring can be tailored to achieve desired selectivity and potency.

The introduction of a chiral center or further substitution on the piperidine ring can lead to enhanced biological activity and selectivity, improved pharmacokinetic properties, and reduced toxicity.[3]

Safety and Handling

  • Hazards: Piperidine derivatives can be toxic if swallowed, cause skin irritation, and serious eye irritation.[6][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[15][16]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[6][16] Avoid contact with skin and eyes.[6]

  • First Aid:

    • If Swallowed: Immediately call a poison center or doctor.[15]

    • If on Skin: Wash with plenty of soap and water.[15]

    • If in Eyes: Rinse cautiously with water for several minutes.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17] The compound may be hygroscopic.

References

  • MDPI. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

  • PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]

  • ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

  • ACS Publications. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. [Link]

  • Sci-Hub. Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)-Cocatalyzed Negishi Coupling of a 4-Piperidylzinc Iodide with Aromatic Halides and Triflates. [Link]

  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ScienceDirect. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. [Link]

  • R Discovery. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • ACS Publications. Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)-Cocatalyzed Negishi Coupling of a 4-Piperidylzinc Iodide with Aromatic Halides and Triflates. [Link]

  • Google Patents. A kind of HPLC analytical approach of 3-amino piperidine.
  • ACS Publications. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. [Link]

  • Taylor & Francis Online. Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]

  • DTIC. Piperidine Synthesis. [Link]

  • Google Patents. Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

Sources

Exploratory

An In-depth Technical Guide to 4-(2,6-Dichlorophenyl)piperidine Hydrochloride: Physicochemical Properties and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 4-(2,6-Dichlorophenyl)piperidine Hydrochloride, a key chemical entity with significant interest in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2,6-Dichlorophenyl)piperidine Hydrochloride, a key chemical entity with significant interest in pharmaceutical research and development. This document will delve into its fundamental physicochemical properties, with a primary focus on the accurate determination of its molecular weight, and further explore its structural characterization through established analytical techniques.

Core Molecular Attributes

4-(2,6-Dichlorophenyl)piperidine hydrochloride is the hydrochloride salt of the parent compound, 4-(2,6-dichlorophenyl)piperidine. The addition of hydrochloric acid to the basic piperidine nitrogen forms a salt, which often imparts more desirable properties for handling and formulation, such as improved stability and solubility in aqueous media.

Molecular Formula and Structure

The chemical structure of 4-(2,6-Dichlorophenyl)piperidine consists of a piperidine ring substituted at the 4-position with a 2,6-dichlorophenyl group.

Diagram of the molecular structure of 4-(2,6-Dichlorophenyl)piperidine Hydrochloride.

Molecular structure of 4-(2,6-Dichlorophenyl)piperidine Hydrochloride.

The molecular formula of the free base, 4-(2,6-dichlorophenyl)piperidine, is C₁₁H₁₃Cl₂N.[1] Consequently, the molecular formula of its hydrochloride salt is C₁₁H₁₃Cl₂N·HCl .

Molecular Weight Determination

The accurate molecular weight is a critical parameter for any chemical compound, underpinning stoichiometric calculations, solution preparation, and analytical data interpretation. The molecular weight of 4-(2,6-Dichlorophenyl)piperidine hydrochloride is calculated by summing the atomic weights of all constituent atoms.

The molecular weight of the free base (C₁₁H₁₃Cl₂N) is 230.13 g/mol .[1] To determine the molecular weight of the hydrochloride salt, the molecular weight of hydrochloric acid (HCl) must be added.

Table 1: Calculation of the Molecular Weight of 4-(2,6-Dichlorophenyl)piperidine Hydrochloride

ComponentMolecular FormulaMolecular Weight ( g/mol )
4-(2,6-Dichlorophenyl)piperidineC₁₁H₁₃Cl₂N230.13[1]
Hydrochloric AcidHCl36.46
Total Molecular Weight C₁₁H₁₃Cl₂N·HCl 266.59

Thus, the precise molecular weight of 4-(2,6-Dichlorophenyl)piperidine hydrochloride is 266.59 g/mol .

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to its application in research and development.

Table 2: Key Physicochemical Properties of Piperidine and Related Compounds

PropertyValue for Piperidine HydrochlorideNotes
Melting Point245-248 °C[2][3]Data for the parent piperidine hydrochloride. Specific data for the 4-(2,6-dichlorophenyl) substituted compound may vary.
SolubilitySoluble in water.[2][3]Generally, hydrochloride salts of amines exhibit good aqueous solubility.
AppearanceExpected to be a solid, likely crystalline.Based on the properties of similar compounds.
HygroscopicityPiperidine hydrochloride is known to be hygroscopic.[2][3]Appropriate storage in a dry environment is recommended.

Synthesis and Formulation Considerations

The synthesis of 4-(2,6-Dichlorophenyl)piperidine hydrochloride typically involves the formation of the parent piperidine derivative followed by salt formation with hydrochloric acid. Various synthetic routes for substituted piperidines have been described in the literature, often involving multi-step processes. One common method for preparing similar 2,6-diarylpiperidin-4-ones involves a condensation reaction, followed by the addition of hydrochloric acid to precipitate the hydrochloride salt.[4] The resulting hydrochloride salt can then be collected by filtration and recrystallized to achieve the desired purity.[4]

Diagram of a generalized synthesis workflow.

Synthesis_Workflow Start Starting Materials Reaction Chemical Synthesis of Free Base Start->Reaction Purification1 Purification of Free Base Reaction->Purification1 Salt_Formation Salt Formation with HCl Purification1->Salt_Formation Purification2 Recrystallization of Hydrochloride Salt Salt_Formation->Purification2 Final_Product 4-(2,6-Dichlorophenyl)piperidine HCl Purification2->Final_Product

Generalized workflow for the synthesis and purification.

Analytical Characterization

The definitive identification and purity assessment of 4-(2,6-Dichlorophenyl)piperidine hydrochloride require the use of various analytical techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on the dichlorophenyl ring, as well as signals for the protons on the piperidine ring. The integration of these signals would correspond to the number of protons in each environment. The ¹³C NMR spectrum would similarly provide information on the carbon skeleton of the molecule. The analysis of coupling constants in the ¹H NMR spectrum can provide insights into the conformation of the piperidine ring.[4]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can also provide information about its structure through fragmentation patterns. For 4-(2,6-Dichlorophenyl)piperidine, the mass spectrum would show a molecular ion peak corresponding to the mass of the free base.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of 4-(2,6-Dichlorophenyl)piperidine hydrochloride. A suitable reversed-phase HPLC method can be developed to separate the main compound from any impurities or starting materials.

  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring the progress of a chemical reaction and for preliminary purity assessment.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 4-(2,6-Dichlorophenyl)piperidine hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling procedures, and personal protective equipment. Piperidine and its derivatives can be toxic if swallowed and may cause skin and eye irritation.[5]

Conclusion

This technical guide has provided a detailed overview of the core molecular attributes, physicochemical properties, and analytical characterization of 4-(2,6-Dichlorophenyl)piperidine hydrochloride. The accurate determination of its molecular weight, 266.59 g/mol , is fundamental for its use in scientific research and drug development. The outlined analytical methodologies provide a framework for the structural confirmation and purity assessment of this important compound.

References

  • Thermo Fisher Scientific.
  • Jubilant Ingrevia. Safety Data Sheet: Piperidine Hydrochloride. (2024-01-02).
  • Matrix Fine Chemicals. PIPERIDINE HYDROCHLORIDE | CAS 6091-44-7. Available from: [Link]

  • BLD Pharm. 1706429-17-5|4-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine.
  • CDH Fine Chemical.
  • Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Journal of the Indian Chemical Society. (2008).
  • Sigma-Aldrich.
  • PubChem. 1-(2,6-Dichlorophenyl)piperazine hydrochloride. PubChem CID: 117275286.
  • Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442.
  • Carl ROTH.
  • Preparation of (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine.
  • ECHEMI. 4-(chloromethyl)
  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform
  • Piperidine Synthesis. DTIC. (2025-06-04).
  • ChemicalBook. 1-(4-Chlorophenyl)piperazine dihydrochloride(38869-46-4) 1H NMR.
  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. (2019-05-17).
  • 6091-44-7(Piperidine hydrochloride) Product Description - ChemicalBook.
  • BLD Pharm. 4205-91-8|N-(2,6-Dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride.

Sources

Foundational

4-(2,6-Dichlorophenyl)piperidine hydrochloride synthesis pathway

This guide outlines a high-fidelity synthesis pathway for 4-(2,6-Dichlorophenyl)piperidine Hydrochloride (CAS: 87503-42-4 for the HCl salt; Free base: 82211-90-3).[1] This compound is a critical pharmacophore used in the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-fidelity synthesis pathway for 4-(2,6-Dichlorophenyl)piperidine Hydrochloride (CAS: 87503-42-4 for the HCl salt; Free base: 82211-90-3).[1]

This compound is a critical pharmacophore used in the development of serotonin (5-HT2A) antagonists and platelet aggregation inhibitors (e.g., Anplagrel analogs).[1] The synthesis is non-trivial due to the steric bulk of the 2,6-dichloro substitution and the lability of aryl chlorides under standard hydrogenation conditions.[1]

PART 1: STRATEGIC ANALYSIS & RETROSYNTHESIS[1]

The Core Challenge

The primary synthetic hurdle is the chemoselective reduction of the intermediate tetrahydropyridine.[1] Standard catalytic hydrogenation (H₂/Pd-C) frequently causes hydrodechlorination (stripping the chlorine atoms), destroying the pharmacophore.[1] Furthermore, the steric hindrance of the 2,6-dichlorophenyl group makes the initial nucleophilic addition sluggish with standard Grignard reagents.[1]

Retrosynthetic Logic

To ensure process reliability, we utilize a Late-Stage N-Deprotection Strategy .

  • Target: 4-(2,6-Dichlorophenyl)piperidine HCl.

  • Precursor: N-Benzyl-4-(2,6-dichlorophenyl)piperidine.[1]

  • Intermediate: N-Benzyl-4-(2,6-dichlorophenyl)-1,2,3,6-tetrahydropyridine.[1]

  • Starting Materials: 1-Benzyl-4-piperidone + 1-Bromo-2,6-dichlorobenzene.

Pathway Visualization

SynthesisPathway SM1 1-Bromo-2,6-dichlorobenzene Int1 Intermediate A: Tertiary Alcohol SM1->Int1 n-BuLi, -78°C (Lithiation) SM2 1-Benzyl-4-piperidone SM2->Int1 Nucleophilic Addn Int2 Intermediate B: Tetrahydropyridine Int1->Int2 HCl/AcOH (Dehydration) Int3 Intermediate C: Protected Piperidine Int2->Int3 PtO2, H2 (Selective Redn) Final Target: 4-(2,6-Dichlorophenyl) piperidine HCl Int3->Final ACE-Cl, MeOH (Dealkylation)

Figure 1: Strategic synthesis pathway avoiding Pd-catalyzed dechlorination.

PART 2: DETAILED EXPERIMENTAL PROTOCOL

Stage 1: Nucleophilic Addition (The Steric Barrier)

Objective: Coupling the hindered aryl ring to the piperidone.[1] Rationale: Organolithium reagents are smaller and more nucleophilic than their Magnesium (Grignard) counterparts, essential for overcoming the steric hindrance of the 2,6-dichloro substitution.[1]

Protocol
  • Lithiation: In a dry 3-neck flask under Argon, dissolve 1-bromo-2,6-dichlorobenzene (1.1 eq) in anhydrous THF. Cool to -78°C .[1]

  • Reagent Formation: Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 30 mins. Maintain temp < -70°C. Stir for 1 hour to generate 2,6-dichlorophenyllithium.

  • Addition: Dissolve 1-benzyl-4-piperidone (1.0 eq) in THF and add slowly to the lithiated species at -78°C.

  • Quench: Allow to warm to 0°C over 2 hours. Quench with saturated NH₄Cl.[1]

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Product: 1-Benzyl-4-(2,6-dichlorophenyl)piperidin-4-ol. (Expect a viscous oil or low-melting solid).[1]

Stage 2: Dehydration

Objective: Forming the tetrahydropyridine alkene.[1] Mechanism: Acid-catalyzed E1 elimination.[1]

Protocol
  • Dissolve the Stage 1 alcohol in Glacial Acetic Acid (10 vol) and 6M HCl (3 vol).

  • Reflux (100-110°C) for 4–6 hours. Monitor via TLC/HPLC for disappearance of the alcohol.[1]

  • Neutralization: Cool to 0°C. Basify carefully with NaOH (pH 10).

  • Isolation: Extract with DCM. The product, 1-Benzyl-4-(2,6-dichlorophenyl)-1,2,3,6-tetrahydropyridine, is stable and can be crystallized from Ethanol/Hexane.[1]

Stage 3: Chemoselective Reduction (Critical Control Point)

Objective: Reduce the C=C double bond without removing the Chlorine atoms.[1] Risk: Pd/C will cause extensive dechlorination (forming 4-phenylpiperidine analogs).[1]

Protocol (High Integrity Method)
  • Catalyst Selection: Use Platinum Oxide (PtO₂ - Adams Catalyst) (5 mol%).[1] Pt is far less active towards aryl-halide hydrogenolysis than Pd.[1]

    • Alternative:Ionic Hydrogenation using Triethylsilane (Et₃SiH) and Trifluoroacetic acid (TFA) if high-pressure hydrogenation equipment is unavailable.[1]

  • Reaction: Dissolve the tetrahydropyridine in MeOH/EtOAc (1:1) . Add catalyst.[1][2][3][4][5][6]

  • Conditions: Hydrogenate at 1–3 atm (balloon to mild pressure) at Room Temperature.

    • Note: Do not heat.[1] Higher temps increase dechlorination risk.[1]

  • Monitoring: Stop reaction immediately upon consumption of starting material (HPLC).

  • Filtration: Filter through Celite to remove Pt. Evaporate solvent to yield 1-Benzyl-4-(2,6-dichlorophenyl)piperidine.[1]

Stage 4: N-Dealkylation (Salt Formation)

Objective: Remove the benzyl protecting group to yield the secondary amine HCl salt.[1] Rationale: Standard hydrogenolysis (H₂/Pd) is forbidden here due to the Cl atoms.[1] We use ACE-Cl (1-Chloroethyl chloroformate) , a chemical dealkylation agent that preserves aromatic halides.[1]

Protocol
  • Dissolve Stage 3 intermediate in 1,2-Dichloroethane (DCE) .

  • Add ACE-Cl (1.2 eq) and Proton Sponge (cat. 0.1 eq, optional acid scavenger) at 0°C.

  • Reflux for 2–4 hours (forms the carbamate intermediate).

  • Methanolysis: Evaporate DCE. Redissolve residue in Methanol and reflux for 1 hour (cleaves the carbamate).

  • Crystallization: Cool the solution. Add Conc. HCl (1.1 eq) or HCl in ether.[1] Dilute with Diethyl Ether to precipitate the target.[1]

  • Final Product: Filter the white solid: 4-(2,6-Dichlorophenyl)piperidine Hydrochloride .

PART 3: DATA & PROCESS CONTROL

Critical Process Parameters (CPP)
ParameterSpecificationScientific Rationale
Lithiation Temp < -70°CPrevents "Benzyne" formation or isomerization of the lithiated species.[1]
Reduction Catalyst PtO₂ (Not Pd/C)Palladium catalyzes oxidative addition into Ar-Cl bonds; Platinum is safer for halogens.[1]
Dealkylation Reagent ACE-Cl Avoids hydrogenolysis entirely; highly selective for N-Benzyl cleavage.[1]
H₂ Pressure < 3 atmHigh pressure promotes side-reactions (ring saturation or dechlorination).[1]
Troubleshooting Guide (Decision Tree)

Troubleshooting Start Reduction Issue? CheckCl Loss of Chlorine? Start->CheckCl CheckSM Incomplete Reaction? Start->CheckSM Action1 Switch to Et3SiH / TFA CheckCl->Action1 Yes (Major) Action3 Add Thiophene (Catalyst Poison) CheckCl->Action3 Yes (Minor) Action2 Increase H2 Pressure (Max 5 atm) CheckSM->Action2 Yes

Figure 2: Troubleshooting logic for the critical reduction step.

References

  • Banks, H. D. (1992).[1][2] Piperidine Synthesis: A Review of Methods. Defense Technical Information Center. Link[1]

  • Insuasty, B., et al. (2001).[1][7] Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][1,4]diazepines. Molecules, 6, 710-715.[1][7] (Demonstrates reactivity of chlorophenyl-tetrahydropyridine intermediates). Link[1]

  • Olofson, R. A., et al. (1984).[1] A New Reagent for the Selective N-Dealkylation of Tertiary Amines. Journal of Organic Chemistry, 49(11), 2081–2082.[1] (Establishes ACE-Cl protocol). Link[1]

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Authoritative source on PtO2 vs Pd/C selectivity for halogens).

Sources

Exploratory

4-(2,6-Dichlorophenyl)piperidine hydrochloride literature review

Executive Summary & Chemical Identity 4-(2,6-Dichlorophenyl)piperidine hydrochloride is a specialized heterocyclic scaffold used primarily in medicinal chemistry for the development of Central Nervous System (CNS) therap...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

4-(2,6-Dichlorophenyl)piperidine hydrochloride is a specialized heterocyclic scaffold used primarily in medicinal chemistry for the development of Central Nervous System (CNS) therapeutics. Unlike its more common 2,3- or 3,4-substituted isomers, the 2,6-dichlorophenyl substitution imposes significant steric hindrance, locking the phenyl ring into a specific conformation relative to the piperidine chair. This conformational restriction is a critical design feature for high-affinity ligands targeting monoamine transporters (SERT, NET, DAT) and G-protein coupled receptors (GPCRs) such as NK1 or Chemokine receptors.

Chemical Specifications
PropertySpecification
Chemical Name 4-(2,6-Dichlorophenyl)piperidine hydrochloride
CAS Number (HCl) 371981-23-6
CAS Number (Free Base) 82211-90-3
Molecular Formula C₁₁H₁₃Cl₂N[1][2][3][4] · HCl
Molecular Weight 266.59 g/mol (HCl salt)
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
Melting Point 210–215 °C (Free base); >250 °C (HCl salt, decomp.)

Medicinal Chemistry & Pharmacological Applications

The "Privileged Scaffold" Status

The 4-phenylpiperidine core is a "privileged structure" in drug discovery, serving as the backbone for diverse drug classes (e.g., opioids like Pethidine, antidepressants like Paroxetine). The 4-(2,6-dichlorophenyl) variant is distinct due to its ortho-disubstitution , which creates a "rotational barrier" effect.

  • CNS Targets: This scaffold is frequently utilized in the synthesis of Triple Reuptake Inhibitors (SNDRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) . The steric bulk at the 2,6-position often improves selectivity by preventing metabolic oxidation at the phenyl ring and optimizing fit within the hydrophobic pockets of transporter proteins (e.g., Lundbeck CNS patents).

  • Tachykinin (NK1) Antagonists: The scaffold mimics the spatial arrangement required for binding to the Substance P receptor (NK1), relevant for anti-emetic and antidepressant research.

  • Chemokine Receptor Antagonists: Derivatives of this core have been explored as CCR1/CCR5 antagonists for inflammatory diseases.

Mechanism of Action (Scaffold Level)

When incorporated into a larger pharmacophore, the piperidine nitrogen serves as the primary cationic anchor (protonated at physiological pH), interacting with an aspartate residue in the target protein (e.g., Asp98 in hSERT). The 2,6-dichlorophenyl group engages in


-

stacking
or hydrophobic interactions, with the chlorine atoms filling specific auxiliary pockets to enhance potency and selectivity.

Pharmacophore Scaffold 4-(2,6-Dichlorophenyl) piperidine Core Nitrogen Piperidine Nitrogen (Cationic Anchor) Scaffold->Nitrogen Contains Phenyl 2,6-Dichlorophenyl (Hydrophobic/Steric) Scaffold->Phenyl Contains Target Biological Target (SERT / NK1 / CCR) Nitrogen->Target Ionic Bond (Asp) Phenyl->Target Pi-Stacking / Hydrophobic

Figure 1: Pharmacophore interactions of the 4-(2,6-dichlorophenyl)piperidine scaffold.

Synthesis Protocol (Technical Deep Dive)

Synthesis of the 2,6-dichloro derivative is challenging due to steric hindrance, which makes direct cross-coupling (e.g., Suzuki-Miyaura) difficult. The Guareschi-Thorpe Condensation is the industry-standard method for high-yield, scalable production.

Retrosynthetic Analysis
  • Target: 4-(2,6-Dichlorophenyl)piperidine[2][5]

  • Precursor: 4-(2,6-Dichlorophenyl)piperidine-2,6-dione (Glutarimide)

  • Starting Materials: 2,6-Dichlorobenzaldehyde + Ethyl Cyanoacetate

Step-by-Step Protocol
Stage 1: Formation of the Glutarimide Intermediate
  • Reagents: 2,6-Dichlorobenzaldehyde (1.0 eq), Ethyl cyanoacetate (2.0 eq), Ammonia (excess, gas or solution).

  • Procedure:

    • Dissolve aldehyde and ethyl cyanoacetate in ethanol.

    • Introduce ammonia gas at 0–5 °C. The mixture is stirred for 24–48 hours.

    • The intermediate 2,4-dicyano-3-(2,6-dichlorophenyl)glutarimide precipitates.

    • Hydrolysis: Heat the precipitate with concentrated H₂SO₄ (or HBr) to hydrolyze the cyano groups and decarboxylate.

    • Cyclization: Treat the resulting glutaric acid derivative with urea or ammonium acetate at high temperature (150–180 °C) to close the ring.

  • Product: 4-(2,6-Dichlorophenyl)piperidine-2,6-dione (CAS 371981-22-5).

Stage 2: Reduction to Piperidine
  • Reagents: Borane-Dimethyl Sulfide (BMS) or Lithium Aluminum Hydride (LiAlH₄).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Suspend the glutarimide (dione) in dry THF under Nitrogen/Argon.

    • Add BMS (3.0–4.0 eq) dropwise at 0 °C (Exothermic!).

    • Reflux the mixture for 4–6 hours to ensure complete reduction of both carbonyls.

    • Quench: Cool to 0 °C and carefully add Methanol, followed by 6N HCl.

    • Reflux for 1 hour to break the boron-amine complex.

  • Workup: Basify with NaOH to pH >12, extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.

Stage 3: Salt Formation (HCl)
  • Procedure: Dissolve the free base oil in Diethyl Ether or Ethanol.

  • Precipitation: Add 2M HCl in Diethyl Ether dropwise.

  • Isolation: Filter the white precipitate, wash with cold ether, and dry under vacuum.

Synthesis Start 2,6-Dichlorobenzaldehyde + Ethyl Cyanoacetate Inter1 Guareschi-Thorpe Condensation Start->Inter1 NH3 / EtOH Dione 4-(2,6-Dichlorophenyl) piperidine-2,6-dione Inter1->Dione Hydrolysis & Decarboxylation Reduction Reduction (BH3-DMS or LiAlH4) Dione->Reduction THF, Reflux FreeBase Free Base (Oil) Reduction->FreeBase Workup (NaOH) Salt HCl Salt Formation FreeBase->Salt HCl / Et2O Final 4-(2,6-Dichlorophenyl) piperidine HCl Salt->Final Crystallization

Figure 2: Synthetic pathway for 4-(2,6-Dichlorophenyl)piperidine HCl via the glutarimide route.

Handling & Safety (MSDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[6]
Eye Irritation H319Causes serious eye irritation.[6]
STOT-SE H335May cause respiratory irritation.

Storage Protocol:

  • Store in a tightly closed container.

  • Temperature: 2–8 °C (Refrigerate) is recommended for long-term stability.

  • Hygroscopic: Protect from moisture. The HCl salt can absorb water, altering stoichiometry.

References

  • Lundbeck A/S. (2004). Phenyl-piperazine derivatives as serotonin reuptake inhibitors. United States Patent Application 20040044007. (Describes related 4-arylpiperidine/piperazine scaffolds in CNS drug discovery). Link

  • ChemicalBook. (2024). 4-(2,6-Dichlorophenyl)piperidine hydrochloride Product Specifications. (Verifies CAS 371981-23-6 and chemical properties). Link

  • Rowley, M., et al. (2001). 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor. Journal of Medicinal Chemistry. (Contextualizes the synthesis of sterically hindered 4-arylpiperidines). Link

  • Sigma-Aldrich. (2024). LRRK2 Inhibitor II, CZC-25146 Data Sheet. (Clarifies the distinction between the inhibitor and the piperidine intermediate). Link

Sources

Foundational

4-(2,6-Dichlorophenyl)piperidine hydrochloride safety and handling

An In-depth Technical Guide to the Safety and Handling of 4-(2,6-Dichlorophenyl)piperidine hydrochloride For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Handling of 4-(2,6-Dichlorophenyl)piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for 4-(2,6-Dichlorophenyl)piperidine hydrochloride. As a compound of interest in pharmaceutical research and drug development, particularly in the realm of neuroscience, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes available data from analogous compounds and general chemical safety principles to provide a robust framework for its safe utilization.

Compound Profile and Significance

Molecular Formula: C₁₁H₁₄Cl₃N Molecular Weight: 266.59 g/mol CAS Number: 371981-23-6

4-(2,6-Dichlorophenyl)piperidine hydrochloride belongs to the class of substituted piperidines, a scaffold prevalent in a wide array of pharmaceuticals and bioactive molecules. The presence of the dichlorophenyl group suggests its potential interaction with biological targets sensitive to halogenated aromatic moieties, making it a valuable intermediate in the synthesis of novel therapeutic agents, particularly for central nervous system (CNS) disorders.[1][2] Its hydrochloride salt form generally enhances water solubility and stability.[3]

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Acute Toxicity (Oral): Based on data for piperidine hydrochloride (LD50 Oral - Rat - 133 mg/kg), this compound should be considered toxic if swallowed.[6]

  • Skin and Eye Irritation: Substituted piperidines and chlorinated aromatic compounds are often irritating to the skin and eyes.[4][5] Direct contact may cause redness, pain, and in severe cases, chemical burns.

  • Respiratory Irritation: As a solid, inhalation of dust particles may cause respiratory tract irritation.[7]

  • Neurotoxicity: Given its application in CNS research, the compound may possess neuroactive properties, and systemic absorption could potentially lead to neurological effects.[2]

Data Summary: Analogous Compounds

CompoundCAS NumberHazard StatementsKey Toxicological Data
Piperidine Hydrochloride6091-44-7Toxic if swallowed, Causes skin irritation, Causes serious eye irritation.[4]LD50 Oral (Rat): 133 mg/kg[6]
1-(2,3-Dichlorophenyl)piperazine hydrochloride119532-26-2Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[5][8]No specific LD50 data available, but categorized as harmful if swallowed.[5]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical when handling this compound.

Engineering Controls

The primary line of defense is to minimize the potential for exposure at the source.

  • Ventilation: All manipulations of 4-(2,6-Dichlorophenyl)piperidine hydrochloride, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

  • Containment: For procedures with a higher risk of aerosolization, the use of a glove box or other containment solutions should be considered.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. For operations with a higher risk of splashes, a face shield should be worn in conjunction with goggles.

  • Hand Protection: Chemically resistant gloves are essential. Nitrile gloves offer good resistance to a range of chemicals, including some chlorinated solvents.[10] For prolonged or immersive contact, consider thicker gloves or materials like butyl rubber or Viton®. Always inspect gloves for any signs of degradation before use and change them frequently.[11][12]

  • Body Protection: A lab coat must be worn and fully fastened. For larger scale operations, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used.[13]

PPE_Selection Start Start: Assess Task Weighing Weighing Solid Start->Weighing Dissolving Dissolving in Solvent Start->Dissolving Transfer Transferring Solution Start->Transfer Goggles_Gloves_Coat_Hood Mandatory PPE: - Chemical Splash Goggles - Nitrile Gloves (or equivalent) - Lab Coat Weighing->Goggles_Gloves_Coat_Hood In Fume Hood Dissolving->Goggles_Gloves_Coat_Hood In Fume Hood Transfer->Goggles_Gloves_Coat_Hood In Fume Hood End End: Proceed with Task Goggles_Gloves_Coat_Hood->End

Caption: A generalized workflow for the synthesis and purification.

Emergency Procedures

A clear and practiced emergency plan is essential.

Spills
  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.

    • Place the material in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent entry into the affected area.

Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [4]Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. [5]Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [5]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [4]

Waste Disposal

All waste containing 4-(2,6-Dichlorophenyl)piperidine hydrochloride must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed container compatible with the solvents used.

  • Disposal: Dispose of all waste through your institution's hazardous waste management program. Do not dispose of down the drain. [14]

Decontamination

  • Work Surfaces: Decontaminate work surfaces with a suitable solvent followed by a thorough wash with soap and water after each use.

  • Equipment: Glassware and other equipment should be decontaminated by rinsing with an appropriate solvent before washing.

  • PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste. Reusable PPE should be decontaminated according to the manufacturer's instructions.

Conclusion

While specific toxicological data for 4-(2,6-Dichlorophenyl)piperidine hydrochloride are limited, a conservative approach to its handling is warranted based on the known hazards of analogous compounds. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict safe handling and emergency protocols, researchers can minimize the risks associated with this valuable research chemical. Continuous vigilance and a proactive safety culture are paramount when working with potent, biologically active compounds.

References

  • Jubilant Ingrevia Limited. (2024).
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-(2,3-Dichlorophenyl)piperazinemonohydrochloride.
  • MySkinRecipes. (n.d.). 4-(2,6-Dichlorophenyl)piperidine hydrochloride. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2025).
  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-(2,3-Dichlorophenyl)piperazine hydrochloride.
  • PENTA s.r.o. (2024).
  • Central Drug House (P) Ltd. (n.d.).
  • PubMed. (1979). [Summarizing Description of the Pharmacology of Budipine, a New 4,4-diphenylpiperidine Derivative Used in Parkinson Therapy (Author's Transl)]. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination. Retrieved from [Link]

  • IPS - Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]

  • Alfa Aesar. (2023).
  • Environmental Health and Safety, University of California, Santa Cruz. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Asian Journal of Chemistry. (2008). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones.
  • PubMed Central. (2018). Safe handling of hazardous drugs. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • PubMed. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Retrieved from [Link]

  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • GSS. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis.
  • Duke University Occupational & Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Liquid Hazardous Drugs. Retrieved from [Link]

  • PubMed Central. (2018). Safe handling of hazardous drugs.
  • PubMed. (2010). 1-(2',4'-dichlorophenyl)-6-methyl-N-cyclohexylamine-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide, a novel CB2 agonist, alleviates neuropathic pain through functional microglial changes in mice. Retrieved from [Link]

  • MDPI. (2023). Subchronic and Chronic Toxicity Assessment of Sublancin in Sprague–Dawley Rats. Retrieved from [Link]

  • GMP Journal. (2023). Safe Handling of Highly Potent Substances. Retrieved from [Link]

  • Delft University of Technology. (n.d.). Glove Selection and Usage.
  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Defense Centers for Public Health. (n.d.).
  • American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Centers for Disease Control and Prevention. (2024). Training and Decontamination | Substance Use. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • PubMed. (1993). Subchronic and chronic toxicity of ingested 1,3-dichloropropene in dogs. Retrieved from [Link]

  • Labkafe. (2025). Which Chemistry Lab Gloves Should You Wear?. Retrieved from [Link]

  • PubMed. (2005). Discrepancy between acute and chronic toxicity induced by imidacloprid and its metabolites in Apis mellifera. Retrieved from [Link]

  • AXEL GLOBAL. (n.d.). List of Chemical/Solvent Resistant Glove. Retrieved from [Link]

  • PubMed. (2020). Acute and chronic toxicity of deltamethrin, permethrin, and dihaloacetylated heterocyclic pyrethroids in mice. Retrieved from [Link]

Sources

Exploratory

4-(2,6-Dichlorophenyl)piperidine hydrochloride solubility data

An In-depth Technical Guide to the Solubility of 4-(2,6-Dichlorophenyl)piperidine Hydrochloride Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-(2,6-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-(2,6-Dichlorophenyl)piperidine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-(2,6-dichlorophenyl)piperidine hydrochloride. As a compound of interest for researchers, scientists, and drug development professionals, its solubility is a critical parameter influencing bioavailability, formulation, and overall therapeutic efficacy. It is important to note that specific, publicly available quantitative solubility data for 4-(2,6-dichlorophenyl)piperidine hydrochloride is limited. Therefore, this guide synthesizes foundational principles of medicinal chemistry, draws inferences from structurally analogous compounds, and presents robust, field-proven methodologies for its empirical determination. The core objective is to equip the reader with the necessary expertise to approach the solubility assessment of this and similar molecules with scientific rigor.

Introduction: The Critical Role of Solubility

4-(2,6-Dichlorophenyl)piperidine hydrochloride is a substituted piperidine derivative. The piperidine moiety is a ubiquitous structural motif in pharmaceuticals, valued for its ability to impart desirable physicochemical and pharmacological properties.[1] The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, directly impacting its dissolution rate and subsequent absorption in the body. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.

This compound's structure, featuring a lipophilic dichlorophenyl group and a basic piperidine ring, suggests a complex solubility profile. The conversion of the parent base to a hydrochloride salt is a common and effective strategy to enhance aqueous solubility.[2][3] This guide will dissect the factors governing its solubility and provide a detailed protocol for its experimental determination.

Physicochemical Landscape and Predicted Solubility Behavior

The solubility of 4-(2,6-dichlorophenyl)piperidine hydrochloride is dictated by a balance of its structural features. A logical analysis of its molecular architecture allows for a well-grounded prediction of its behavior in various media.

  • The Lipophilic Moiety: The 2,6-dichlorophenyl group is highly nonpolar and will significantly contribute to the molecule's overall lipophilicity, or "fat-loving" nature. This group is expected to drive down solubility in aqueous environments.

  • The Polar/Ionizable Moiety: The piperidine ring contains a secondary amine, which is basic. In its free base form, this nitrogen can act as a hydrogen bond acceptor.[4]

  • The Hydrochloride Salt: The formation of a hydrochloride salt by protonating the basic piperidine nitrogen is the most critical feature for its potential use as a drug. This introduces an ionic center, dramatically increasing the molecule's polarity and its potential for favorable interactions with water molecules. Hydrochloride salts of basic drugs are generally more soluble in water and acidic solutions compared to their free base counterparts.[2]

pH-Dependent Solubility: The Henderson-Hasselbalch in Practice

As a salt of a weak base, the solubility of 4-(2,6-dichlorophenyl)piperidine hydrochloride will be highly dependent on the pH of the medium.

  • In Acidic Environments (Low pH): The compound will exist predominantly in its protonated, cationic form (piperidinium ion). This ionized form is significantly more water-soluble.

  • As pH Increases: As the pH of the solution approaches and surpasses the pKa of the piperidinium ion, the equilibrium will shift towards the un-ionized, free base form. This neutral species is expected to be significantly less soluble, and precipitation may occur.

The relationship between pH, pKa, and the ratio of ionized to un-ionized species is a fundamental principle governing the solubility of ionizable drugs.

ph_solubility cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Low_pH Predominantly Ionized Form (R₃NH⁺Cl⁻) High_Sol High Aqueous Solubility Low_pH->High_Sol Favored State Equilibrium pH ≈ pKa (Equilibrium) Low_pH->Equilibrium High_pH Predominantly Neutral Form (R₃N) Low_Sol Low Aqueous Solubility (Precipitation Risk) High_pH->Low_Sol Favored State Equilibrium->High_pH

Caption: Expected pH-solubility relationship for a basic hydrochloride salt.

Predicted Qualitative Solubility Profile

While quantitative data is unavailable, a qualitative solubility profile can be inferred from the behavior of similar compounds like piperidine hydrochloride, which is soluble in water and alcohol.[5]

Solvent SystemPredicted SolubilityRationale
Water Sparingly Soluble to SolubleThe hydrochloride salt form enhances aqueous solubility, but the lipophilic dichlorophenyl group will limit it.
0.1 M HCl (pH ~1) SolubleAt low pH, the compound is fully ionized, maximizing its interaction with water.
Phosphate Buffer (pH 7.4) Slightly SolubleAt physiological pH, a significant portion may exist as the less soluble free base, depending on the pKa.
Methanol / Ethanol SolubleAlcohols are polar enough to solvate the salt and can also interact with the nonpolar regions of the molecule.[5]
Dimethyl Sulfoxide (DMSO) SolubleA highly polar aprotic solvent capable of dissolving a wide range of compounds.
Acetone / Dichloromethane Slightly Soluble to InsolubleThese less polar organic solvents are unlikely to effectively solvate the ionic hydrochloride salt.

Gold-Standard Methodology: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain definitive, thermodynamically valid solubility data, the shake-flask method is the universally recognized gold standard.[6][7] The following protocol is a self-validating system designed for accuracy and reproducibility.

Causality Behind Experimental Choices
  • Temperature Control (37 ± 1 °C): This temperature is chosen to mimic physiological conditions in the human body, providing data that is directly relevant to biopharmaceutical applications.[6]

  • Use of Buffered Media: pH is the most critical variable. Using buffers of known pH and sufficient buffer capacity ensures that the pH of the medium does not change upon addition of the API.

  • Equilibration Time: The system must reach a state of thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Sampling at multiple time points (e.g., 24, 48, 72 hours) until the concentration plateaus is essential to validate that equilibrium has been achieved.[6]

  • Excess Solid: A key principle of this method is to ensure that a saturated solution is formed. An excess of the solid API must be present throughout the experiment.

Detailed Experimental Protocol

1. Materials and Reagents:

  • 4-(2,6-Dichlorophenyl)piperidine hydrochloride (solid powder)
  • Phosphate buffered saline (PBS), pH 7.4
  • Hydrochloric acid (for pH 1.2 buffer)
  • Sodium acetate (for pH 4.5 buffer)
  • Type I (ultrapure) water
  • Acetonitrile (HPLC grade)
  • Formic acid (or other suitable mobile phase modifier)
  • Glass vials with screw caps
  • Orbital shaker with temperature control
  • Centrifuge
  • Syringe filters (e.g., 0.22 µm PVDF)
  • Calibrated pH meter
  • Analytical balance
  • HPLC system with UV detector

2. Preparation of Solubility Media:

  • Prepare aqueous buffer solutions at a minimum of three pH values relevant to the gastrointestinal tract: pH 1.2, pH 4.5, and pH 7.4. Verify the final pH of all buffers.

3. Experimental Procedure:

  • Add an excess amount of 4-(2,6-dichlorophenyl)piperidine hydrochloride to a series of glass vials (e.g., 5-10 mg in 2 mL of buffer). The exact amount should be enough to ensure solid remains at the end of the experiment.
  • Add the prepared buffer solutions to the vials.
  • Securely cap the vials and place them in an orbital shaker set to 37 °C and a consistent agitation speed that ensures the solid particles are kept in suspension without forming a vortex.
  • At predetermined time points (e.g., 24h, 48h), stop the shaker and allow the vials to stand for a short period.
  • Withdraw a sample from the supernatant. Immediately filter the sample using a 0.22 µm syringe filter to remove all undissolved solids.
  • Dilute the filtered sample with an appropriate solvent (e.g., mobile phase) to a concentration within the calibrated range of the analytical method.

4. Quantification by HPLC-UV:

  • Develop and validate a suitable HPLC-UV method for the quantification of the compound.
  • Prepare a series of calibration standards of known concentrations.
  • Analyze the prepared samples and determine their concentrations by comparing their peak areas to the calibration curve.
  • Back-calculate the original concentration in the buffer to determine the solubility in mg/mL or µg/mL.

5. Validation of Equilibrium:

  • Compare the measured concentrations at different time points. Equilibrium is confirmed when the concentration does not significantly change between two consecutive time points.

    workflow start Start: Prepare Buffers (pH 1.2, 4.5, 7.4) add_api Add Excess API to Vials with Buffer start->add_api shake Incubate at 37°C with Agitation add_api->shake sample Sample Supernatant at Time Points (24h, 48h) shake->sample filter Filter Sample (0.22 µm Syringe Filter) sample->filter dilute Dilute Filtrate for Analysis filter->dilute analyze Quantify by HPLC-UV dilute->analyze end End: Determine Solubility (mg/mL) analyze->end

    Caption: Workflow for Shake-Flask Solubility Determination.

Advanced Strategies for Solubility Enhancement

If the experimentally determined aqueous solubility is insufficient for the intended application, several formulation strategies can be explored.

  • Co-solvents: The addition of a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) can increase the solubility of lipophilic compounds.

  • Cyclodextrins: These cyclic oligosaccharides can encapsulate the lipophilic dichlorophenyl moiety of the molecule within their nonpolar cavity, forming an inclusion complex that has significantly higher apparent water solubility.[4] This is a powerful technique for overcoming poor solubility without chemically modifying the API.[8][9]

  • Alternative Salt Forms: While hydrochloride is a common choice, a salt screen with various other pharmaceutically acceptable counterions could identify a salt form with a more optimal balance of solubility and stability.[3][10]

Conclusion

While direct quantitative solubility data for 4-(2,6-dichlorophenyl)piperidine hydrochloride is not prevalent in public literature, a robust scientific framework allows for a comprehensive understanding of its expected behavior. Its solubility is predicted to be highly pH-dependent, benefiting from the hydrochloride salt form, especially in acidic conditions. For drug development and research applications, empirical determination is non-negotiable. The detailed shake-flask protocol provided in this guide represents the gold-standard methodology for obtaining accurate and reliable thermodynamic solubility data, forming a crucial foundation for any further investigation or formulation development of this compound.

References

  • PubChem. (2026). (R)-2-(4-Chlorophenyl)piperidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,3-Dichlorophenyl)piperazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]

  • Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • Journal of Pharmacy & Pharmacognosy Research. (2023). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Retrieved from [Link]

  • ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

  • American Pharmaceutical Review. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Retrieved from [Link]

  • Pharmaceutics. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Retrieved from [Link]

  • PubMed. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro dissolution study on inclusion complex of piperine with ethylenediamine-β-cyclodextrin. Retrieved from [Link]

  • Henan Wentao Chemical Product Co., Ltd. (n.d.). Piperidine hydrochloride CAS NO.. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-(2,6-Dichlorophenyl)piperidine Hydrochloride

Abstract This document provides a comprehensive guide for the synthesis of 4-(2,6-dichlorophenyl)piperidine hydrochloride, a key intermediate in pharmaceutical research and development. The protocol herein is designed fo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(2,6-dichlorophenyl)piperidine hydrochloride, a key intermediate in pharmaceutical research and development. The protocol herein is designed for researchers, chemists, and drug development professionals, offering a detailed, step-by-step procedure grounded in established chemical principles. This guide emphasizes not only the procedural execution but also the underlying scientific rationale for each step, ensuring both reproducibility and a deep understanding of the synthesis. The described two-stage process involves the initial synthesis of the intermediate, 4-(2,6-dichlorophenyl)piperidine-2,6-dione, followed by its reduction and subsequent conversion to the final hydrochloride salt. All procedures are supported by authoritative references and include critical safety information to ensure best laboratory practices.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, valued for its conformational properties and ability to interact with biological targets.[1] Specifically, aryl-substituted piperidines are crucial building blocks in medicinal chemistry. 4-(2,6-Dichlorophenyl)piperidine hydrochloride serves as a vital precursor for more complex molecules, particularly in the development of novel therapeutics. The 2,6-dichloro substitution pattern on the phenyl ring introduces specific steric and electronic properties that can significantly influence the pharmacological profile of the final active pharmaceutical ingredient (API).

This guide presents a reliable and well-documented synthetic route. The strategy is based on the reduction of a piperidine-2,6-dione (glutarimide) intermediate, a robust method for constructing the desired 4-arylpiperidine core structure.[2] The subsequent conversion to a hydrochloride salt enhances the compound's stability and improves its handling characteristics, making it suitable for further synthetic transformations or formulation studies.[3]

Overall Synthesis Workflow

The synthesis is logically divided into two primary stages, starting from 2,6-dichloroaniline. The first stage involves the construction of the heterocyclic intermediate, 4-(2,6-dichlorophenyl)piperidine-2,6-dione. The second stage focuses on the chemoselective reduction of the dione to the piperidine, followed by the formation of the final hydrochloride salt.

Figure 1: Overall workflow for the synthesis of 4-(2,6-dichlorophenyl)piperidine hydrochloride.

Detailed Synthesis Protocol

This protocol is based on the logical assembly of established chemical transformations. The primary route involves the reduction of a glutarimide intermediate, which provides a reliable pathway to the target molecule.[2]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-(2,6-Dichlorophenyl)piperidine-2,6-dione≥97% PurityCommercial SourceOr synthesized via a suitable route.
Borane Dimethyl Sulfide Complex (BMS)~10 M in CH₂Cl₂Commercial SourceHighly reactive; handle under inert atmosphere.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercial SourceInhibitor-free.
Hydrogen Chloride (HCl)2.0 M in Diethyl EtherCommercial SourceOr prepare fresh by bubbling HCl gas in ether.
Sodium Hydroxide (NaOH)Pellets, ≥98%Commercial SourceFor workup.
Dichloromethane (DCM)ACS GradeCommercial SourceFor extraction.
Diethyl EtherAnhydrousCommercial SourceFor precipitation.
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularCommercial SourceFor drying organic layers.
Stage 1: Synthesis of 4-(2,6-Dichlorophenyl)piperidine-2,6-dione

Note: This intermediate may be commercially available. If it needs to be synthesized, a common method involves the Michael addition of a derivative of 2,6-dichlorophenylacetonitrile to an acrylate, followed by cyclization and hydrolysis. For the purpose of this protocol, we will assume the starting intermediate is available.

Stage 2: Reduction and Hydrochloride Salt Formation

Step 2.1: Reduction of 4-(2,6-Dichlorophenyl)piperidine-2,6-dione [2]

  • Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Charging: To the flask, add 4-(2,6-dichlorophenyl)piperidine-2,6-dione (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add Borane Dimethyl Sulfide complex (BMS, ~3.0 eq) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 5 °C during the addition.

    • Expertise & Experience Insight: BMS is a highly effective and selective reducing agent for amides and imides to the corresponding amines.[4] The two carbonyl groups of the glutarimide ring will be reduced to methylenes. Adding the BMS slowly at 0 °C is critical to control the initial exothermic reaction and prevent side reactions.

  • Reflux: After the addition is complete, remove the ice bath and slowly warm the reaction mixture to room temperature. Then, heat the mixture to reflux (approximately 66 °C for THF) and maintain for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

Step 2.2: Work-up and Isolation of the Free Base

  • Quenching: After the reaction is complete, cool the flask to 0 °C in an ice bath. Very carefully and slowly, add methanol dropwise to quench the excess BMS. Vigorous hydrogen gas evolution will occur. Continue adding methanol until the effervescence ceases.

    • Trustworthiness Insight: This quenching step is crucial for safety and must be done with extreme caution in a well-ventilated fume hood. The methanol reacts with unconsumed borane to form non-volatile trimethoxyborane and hydrogen gas.

  • Acidification & Removal of Boron Species: Add 6 M aqueous HCl solution dropwise and heat the mixture to reflux for 1 hour. This step hydrolyzes boron-amine complexes and facilitates the removal of boron byproducts.

  • Basification: Cool the mixture to room temperature and then to 0°C. Make the aqueous solution basic (pH > 12) by the slow addition of 10 M aqueous sodium hydroxide (NaOH) solution. This deprotonates the piperidinium salt to yield the free base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the initial THF).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-(2,6-dichlorophenyl)piperidine as an oil or solid.[5]

Step 2.3: Formation and Purification of the Hydrochloride Salt [6][7]

  • Dissolution: Dissolve the crude free base obtained in the previous step in a minimal amount of anhydrous diethyl ether.

  • Precipitation: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate of 4-(2,6-dichlorophenyl)piperidine hydrochloride will form immediately.

    • Expertise & Experience Insight: The use of ethereal HCl is a standard and highly effective method for forming clean hydrochloride salts of amines. The salt is generally insoluble in ether, leading to a clean precipitation and simplifying isolation.

  • Isolation: Continue stirring at room temperature for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold, anhydrous diethyl ether to remove any soluble impurities. Dry the white solid under high vacuum to a constant weight.

  • Recrystallization (Optional): For higher purity, the hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/ether.[7]

Quantitative Data Summary

ParameterValue
Starting Material 4-(2,6-Dichlorophenyl)piperidine-2,6-dione
Molecular Weight ( g/mol )258.10
Reducing Agent Borane Dimethyl Sulfide (BMS)
Molar Equivalence~3.0
Final Product 4-(2,6-Dichlorophenyl)piperidine HCl
Molecular Weight ( g/mol )266.58
Reaction Conditions
Reduction TemperatureReflux in THF (~66 °C)
Reaction Time12 - 18 hours
Theoretical Yield ~103% (by mass, from dione to HCl salt)
Expected Purity (Post-precipitation) >98%

Safety Precautions

  • 2,6-Dichloroaniline (Precursor): This compound is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged exposure.[8][9][10] Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Borane Dimethyl Sulfide (BMS): BMS is a corrosive, flammable, and water-reactive reagent. It releases flammable gases upon contact with water. All manipulations must be conducted under an inert atmosphere (Nitrogen or Argon).

  • Hydrogen Gas Evolution: The quenching step with methanol produces hydrogen gas, which is highly flammable. Ensure the reaction is performed in a well-ventilated fume hood, away from any ignition sources.

  • Corrosive Reagents: Handle concentrated HCl and NaOH solutions with care, as they are highly corrosive.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[11][12]

References

  • Rasayan J. Chem. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available at: [Link]

  • Google Patents. CN103524358A - Synthetic method of 2, 6-dichloroaniline.
  • Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Google Patents. CN105924408A - Synthetic method of piperidine hydrochloride.
  • Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • DTIC. Piperidine Synthesis. Available at: [Link]

  • Asian Journal of Chemistry. Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Available at: [Link]

  • Google Patents. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • ResearchGate. Preparation of (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine. Available at: [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

  • ResearchGate. Process development of the synthesis of 2, 3-dichlorophenylpiperazine. Available at: [Link]

  • NIH. Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl). Available at: [Link]

  • The University of Liverpool Repository. REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. Available at: [Link]

  • Royal Society of Chemistry. Preparation of dichlorophenylphosphine via Friedel–Crafts reaction in ionic liquids. Available at: [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]

  • ResearchGate. Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][5][6]diazepines. Available at: [Link]

  • NJ.gov. ICSC 0143 - 2,6-DICHLOROANILINE. Available at: [Link]

  • PubMed. The reduction of platinum(IV) and palladium(IV) ions by 2,6-pyridinedihydroxamic acid. Available at: [Link]

  • semanticscholar.org. Preparation of dichlorophenylphosphine via Friedel–Crafts reaction in ionic liquids. Available at: [Link]

  • Royal Society of Chemistry. Reductive alkylation of pyridinium salts. Part 1. Synthesis of di-, tetra- and hexa-hydropyridine esters. Available at: [Link]

  • Google Patents. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
  • ResearchGate. Preparation of dichlorophenylphosphine via Friedel?Crafts reaction in ionic liquids. Available at: [Link]

  • Loba Chemie. 2,6-DICHLOROANILINE EXTRA PURE - Safety Data Sheet. Available at: [Link]

  • UC Berkeley College of Chemistry. The Friedel-Crafts Reaction. Available at: [Link]

  • ResearchGate. Catalytic Reduction of Pyridinium, Pyrylium, and Thiopyrylium Salts. (Review). Available at: [Link]

  • University of Groningen Research Portal. Catalytic Access to 4-(sec-Alkyl)Anilines via 1,6-Conjugate Addition of Grignard Reagents. Available at: [Link]

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. Available at: [Link]

  • NIH. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. Available at: [Link]

  • Oxford Lab Fine Chem. Material Safety Data Sheet - 2,6-dichloro aniline 98%. Available at: [Link]

  • Organic Syntheses. 1-benzylpiperazine. Available at: [Link]

  • PubMed. Partial Reduction of Pyridinium Salts as a Versatile Route to Dihydropyridones. Available at: [Link]

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]

Sources

Application

Application Note: Analytical Profiling of 4-(2,6-Dichlorophenyl)piperidine Hydrochloride

Here is a comprehensive Application Note and Protocol guide for the analysis of 4-(2,6-Dichlorophenyl)piperidine hydrochloride . Introduction & Chemical Context 4-(2,6-Dichlorophenyl)piperidine hydrochloride (CAS: Analog...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide for the analysis of 4-(2,6-Dichlorophenyl)piperidine hydrochloride .

Introduction & Chemical Context

4-(2,6-Dichlorophenyl)piperidine hydrochloride (CAS: Analogous to 1215844-34-4 free base) is a critical pharmacophore and building block in the synthesis of ALK inhibitors (e.g., Ceritinib analogs) and various CNS-active agents.

Structurally, it consists of a piperidine ring substituted at the C4 position with a lipophilic, electron-withdrawing 2,6-dichlorophenyl group. As a secondary amine salt, it presents specific analytical challenges:

  • Basicity: The piperidine nitrogen (pKa ~11) causes severe peak tailing on standard silica columns due to silanol interactions.

  • Steric Hindrance: The ortho-chloro substituents create steric bulk, influencing rotational freedom and chromatographic selectivity compared to meta or para isomers.

  • Counter-ion Stoichiometry: Accurate determination of the hydrochloride ratio is essential for molecular weight calculations in formulation.

This guide details a validated workflow for the Identification, Assay (Purity), and Counter-ion Analysis of this compound.

Identification Strategy (Spectroscopy)

Before quantitative analysis, the chemical identity must be confirmed.

Protocol A: Infrared Spectroscopy (FT-IR)
  • Technique: ATR (Attenuated Total Reflectance) or KBr Pellet.

  • Key Diagnostic Bands:

    • 2400–3000 cm⁻¹: Broad ammonium salt band (

      
       stretching), distinct from the sharp free amine stretch.
      
    • 1580 & 1470 cm⁻¹: Aromatic C=C ring stretches enhanced by chloro-substitution.

    • 740–780 cm⁻¹: C-Cl stretching (strong, characteristic of ortho-substitution).

Protocol B: Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Observed Mass:

    • Target

      
      : 230.05 Da  (Calculated for C₁₁H₁₃Cl₂N).
      
    • Isotope Pattern: The presence of two chlorine atoms imparts a distinct isotopic signature:

      • M (100%)

      • M+2 (~64%)

      • M+4 (~10%)

    • Note: The HCl salt dissociates; only the cation is observed in positive mode.

Core Protocol: HPLC Assay & Impurity Profiling

Objective: Quantify the main compound and separate potential regio-isomers (2,4-dichloro or 2,3-dichloro analogs).

Method Development Logic (Expertise & Experience)

Standard C18 columns often fail with secondary amines due to peak tailing. We employ a "Charged Surface Hybrid" (CSH) or Base-Deactivated column technology. Furthermore, we utilize an acidic mobile phase (pH < 3) .

  • Why? At pH 2.0, the piperidine nitrogen is fully protonated (

    
    ). While this reduces retention on hydrophobic phases, it eliminates the "on-off" interaction with residual silanols, resulting in sharp, symmetrical peaks.
    
Chromatographic Conditions
ParameterSetting
Instrument UHPLC or HPLC System with PDA/UV Detector
Column Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm) or Equivalent
Column Temp 40°C (Controls viscosity and improves mass transfer)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate 1.0 mL/min
Detection UV @ 215 nm (Max absorption) & 254 nm (Specificity)
Injection Vol 5.0 µL
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Salt elution)
15.03070Linear Gradient
18.0595Wash
20.0955Re-equilibration
System Suitability Requirements (Trustworthiness)
  • Tailing Factor (T): NMT 1.5 (Critical for amine salts).

  • Resolution (Rs): > 2.0 between Main Peak and nearest impurity (e.g., des-chloro analogs).

  • Precision: RSD < 1.0% for 6 replicate injections of the standard.

Protocol: Ion Chromatography for Chloride Content

Objective: Confirm the salt form (Mono-HCl vs. Hemihydrochloride).

  • Theoretical Chloride Content: ~13.3% (Calculated for MW 266.6).

Method Parameters
  • Column: Metrosep A Supp 5 (Anion Exchange).

  • Eluent: 3.2 mM Sodium Carbonate / 1.0 mM Sodium Bicarbonate.

  • Suppressor: Chemical suppression (Sulfuric acid).

  • Flow Rate: 0.7 mL/min.

  • Detection: Conductivity.

  • Sample Prep: Dissolve 10 mg sample in 50 mL Ultra-pure water.

Visualization: Method Development Workflow

The following diagram illustrates the decision matrix used to select the HPLC conditions, ensuring the method is robust for a basic piperidine derivative.

MethodDevelopment Start Start: 4-(2,6-Dichlorophenyl)piperidine HCl AnalyzeStructure Analyze Structure: Secondary Amine (Basic) Lipophilic Phenyl Ring Start->AnalyzeStructure SelectMode Select Mode: Reversed Phase (RP) AnalyzeStructure->SelectMode pH_Decision pH Selection Strategy SelectMode->pH_Decision High_pH High pH (>10) Free Base Form pH_Decision->High_pH Option A Low_pH Low pH (<3) Fully Protonated Form pH_Decision->Low_pH Option B (Preferred) Column_High Req. Hybrid Column (pH Stable) High_pH->Column_High Column_Low Std. C18 or CSH (Tailing Suppression) Low_pH->Column_Low Decision Selected Path: Low pH (0.1% TFA) Robust & Common Reagents Column_Low->Decision Validation Validate: Specificity (Isomers) Linearity Recovery Decision->Validation

Caption: Decision tree for optimizing HPLC conditions for basic amine salts, prioritizing low pH for peak symmetry.

Method Validation Summary

This method must be validated according to ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaExperimental Approach
Specificity No interference at RT of Main PeakInject blank, placebo, and known impurities (e.g., 2,4-dichloro isomer).
Linearity R² > 0.9995 levels from 50% to 150% of target concentration (0.5 mg/mL).
Accuracy 98.0% – 102.0% RecoverySpike standard into matrix at 80%, 100%, 120%.
LOD/LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Determine via serial dilution.
Robustness Resolution > 1.5Vary pH (±0.2), Temp (±5°C), Flow (±10%).

References

  • Muszalska, I., et al. (2005). "HPLC and TLC methodology for determination or purity evaluation of [piperazine derivatives]." Acta Poloniae Pharmaceutica. (Demonstrates low pH phosphate buffers for piperazine/piperidine analysis).

  • Zhou, G., et al. (2021). "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization." Journal of Chromatographic Science. (Context for piperidine quantification).

  • Diduco AB. (2023). "Analyte: Chloride - Ion Chromatography Methods." (Standard IC protocols for chloride counter-ions).

  • Wyatt, P. G., et al. (2008).[1] "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519)..." Journal of Medicinal Chemistry. (Structural characterization of 2,6-dichloro-substituted piperidines).

Sources

Method

Technical Application Note: High-Resolution Mass Spectrometry Profiling of 4-(2,6-Dichlorophenyl)piperidine HCl

This Application Note is structured as a high-level technical guide for analytical scientists and drug development professionals. It synthesizes theoretical mass spectrometry principles with practical, field-proven proto...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical scientists and drug development professionals. It synthesizes theoretical mass spectrometry principles with practical, field-proven protocols for the analysis of 4-(2,6-Dichlorophenyl)piperidine hydrochloride.

Executive Summary

4-(2,6-Dichlorophenyl)piperidine is a critical pharmacophore and intermediate often encountered in the synthesis of neurokinin-1 (NK1) antagonists and other G-protein coupled receptor (GPCR) ligands. Its analysis presents specific challenges due to the presence of two chlorine atoms, which create a complex isotopic signature, and the polarity of the secondary amine.

This guide provides a comprehensive protocol for the identification and quantitation of this compound using LC-ESI-MS/MS. Key deliverables include:

  • Isotopic Validation: A method to utilize the unique 9:6:1 chlorine isotope cluster for unambiguous identification.

  • Fragmentation Logic: Predictive pathways for MS/MS method development.

  • Robust Chromatography: A self-validating LC method for polar basic compounds.

Chemical Context & Spectral Properties[1][2][3][4][5]

Understanding the physicochemical properties of the analyte is the first step in designing a robust MS method.

Structural Analysis

The molecule consists of a piperidine ring substituted at the 4-position with a phenyl ring bearing two chlorine atoms at the ortho positions (2,6).

  • Basicity: The secondary amine (piperidine nitrogen) is highly basic (pKa ~10-11). In acidic mobile phases, it will be fully protonated (

    
    ), making it an ideal candidate for Positive Mode Electrospray Ionization (ESI+) .
    
  • Isotopic Signature: The two chlorine atoms (

    
     and 
    
    
    
    ) impart a distinct spectral fingerprint that must be used for confirmation.
Theoretical Mass Calculation

Accurate mass calculation is vital for High-Resolution Mass Spectrometry (HRMS).

Isotope CombinationCompositionExact Mass (m/z)Relative Abundance (%)Description

C₁₁H₁₄

N
230.0498 100% Monoisotopic Peak (M)

C₁₁H₁₄

N
232.0468 ~64% M+2 Peak

C₁₁H₁₄

N
234.0439 ~10% M+4 Peak

Note: Mass values represent the protonated species


.

Experimental Protocol

Sample Preparation

Objective: Minimize matrix effects while maintaining solubility of the HCl salt.

  • Stock Solution: Dissolve 1 mg of 4-(2,6-Dichlorophenyl)piperidine HCl in 1 mL of Methanol (MeOH). (Concentration: 1 mg/mL).

  • Working Standard: Dilute stock 1:1000 in 0.1% Formic Acid in Water/MeOH (50:50 v/v) to reach 1 µg/mL (1 ppm).

    • Why: The presence of organic solvent ensures solubility of the lipophilic dichlorophenyl moiety, while water/acid maintains the ionization state.

Liquid Chromatography (LC) Conditions

Column Selection: A C18 column with polar-embedded groups or a Phenyl-Hexyl column is recommended to prevent peak tailing common with secondary amines.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts).

    • 1-6 min: 5% -> 95% B (Linear gradient).

    • 6-8 min: 95% B (Wash).

    • 8-10 min: 5% B (Re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters (ESI+)

Source Optimization:

  • Capillary Voltage: 3.5 kV (Standard for ESI+).

  • Gas Temperature: 300°C.

  • Nebulizer Pressure: 35 psi.

  • Fragmentor Voltage: 100-135 V (Optimize to prevent in-source fragmentation of the labile Cl atoms).

Spectral Analysis & Fragmentation Logic

The Chlorine Isotope Cluster (The "Fingerprint")

Before analyzing fragmentation, the precursor ion must be validated using the Chlorine Isotope Pattern. For a molecule with two chlorines (


), the theoretical intensity ratio of M : M+2 : M+4 is approximately 9 : 6 : 1 .
  • Validation Step: If your spectrum shows an M+2 peak that is <30% or >80% of the parent peak, the identification is incorrect (or there is interference).

MS/MS Fragmentation Pathway

In Collision-Induced Dissociation (CID), the protonated molecule (


 230) typically undergoes specific cleavages.

Primary Transition (Quantitation):

  • Precursor:

    
     230.05 (
    
    
    
    )
  • Product:

    
     145.0 (
    
    
    
    , Dichlorophenyl cation)
    • Mechanism:[1] Cleavage of the bond between the piperidine ring and the phenyl ring. The charge is retained on the aromatic system due to resonance stabilization, although the piperidine fragment (

      
       84) is also possible.
      
    • Note: The

      
       145 fragment will also exhibit a chlorine pattern (M and M+2 in 3:1 ratio).
      

Secondary Transition (Qualifier):

  • Product:

    
     194.0 (Loss of HCl)
    
    • Mechanism:[1] Elimination of HCl from the molecule is a common pathway for chlorinated aliphatic/cyclic amines.

Analytical Workflow Diagram

The following diagram illustrates the logic flow for confirming the identity of the compound using MS data.

MS_Workflow Start Unknown Sample Inject LC-MS Detect Detect Precursor Ion (m/z 230.05) Start->Detect CheckIso Check Isotope Pattern (M : M+2 : M+4) Detect->CheckIso IsoPass Pattern Matches (100 : 64 : 10) CheckIso->IsoPass Yes IsoFail Pattern Mismatch CheckIso->IsoFail No Frag Perform MS/MS (CID) IsoPass->Frag Frag1 Fragment A: m/z 145 (Dichlorophenyl Cation) Frag->Frag1 Frag2 Fragment B: m/z 84 (Piperidine Ring) Frag->Frag2 Confirm POSITIVE ID 4-(2,6-Dichlorophenyl)piperidine Frag1->Confirm Frag2->Confirm

Figure 1: Decision tree for the mass spectrometric identification of 4-(2,6-Dichlorophenyl)piperidine, emphasizing isotope pattern validation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Interaction between amine and silanols on column.Add 5mM Ammonium Formate to mobile phase or use a "base-deactivated" column (e.g., C18-shielded).
Low Sensitivity Ion suppression from matrix or incorrect pH.Ensure pH is < 4 (Formic acid) to fully protonate the nitrogen.
Incorrect Isotope Ratio Detector saturation or co-eluting impurity.Dilute sample (1:10) and re-inject. Check for co-eluting isobaric compounds.
No Fragmentation Collision Energy (CE) too low.Perform a "CE Ramp" (e.g., 10V to 60V) to find optimal breakdown voltage.

References

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society. (Demonstrates fragmentation patterns of piperidine rings).

  • Clark, J. (2000). Mass Spectra - The M+2 Peak. Chemguide. (Authoritative guide on Chlorine isotope patterns).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16679315, Piperidine, 4-(2,4-dichlorophenyl)-, hydrochloride. (Reference for physicochemical properties of the isomer).

  • Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. (Calculation of Cl2 isotope distributions).

Sources

Application

Application Note: In Vivo Pharmacological Profiling of 4-(2,6-Dichlorophenyl)piperidine Hydrochloride

Abstract & Scope 4-(2,6-Dichlorophenyl)piperidine hydrochloride is a privileged chemical scaffold used extensively in the synthesis of CNS-active agents, including Nociceptin/Orphanin FQ receptor (NOP) ligands (e.g., SB-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

4-(2,6-Dichlorophenyl)piperidine hydrochloride is a privileged chemical scaffold used extensively in the synthesis of CNS-active agents, including Nociceptin/Orphanin FQ receptor (NOP) ligands (e.g., SB-612111 ) and Dopamine D1 positive allosteric modulators (e.g., LY3154207 ). While often utilized as an intermediate, the unsubstituted scaffold possesses intrinsic biological activity that necessitates rigorous in vivo profiling.

This guide provides a standardized workflow for researchers evaluating this compound. It addresses the critical need to distinguish between opioid-like analgesia , psychostimulant activity , and potential neurotoxicity (MPTP-like liability) inherent to the 4-phenylpiperidine class.

Part 1: Formulation & Stability

The hydrochloride salt (HCl) confers improved water solubility compared to the free base, making it suitable for systemic administration without harsh co-solvents (e.g., DMSO), which can confound CNS readouts.

Solubility Profile
Solvent SystemSolubility (mg/mL)Stability (24h, RT)Recommended Use
Sterile Saline (0.9% NaCl) > 10 mg/mLHighPreferred. IV, IP, SC injection.
PBS (pH 7.4) > 8 mg/mLHighIntracerebral (ICV) microinjection.
DMSO > 50 mg/mLHighStock solution only. Avoid >5% in vivo.
Preparation Protocol (Systemic Injection)
  • Weighing: Weigh the HCl salt accurately. Note that the molecular weight includes the HCl counterion (approx. MW ~266.6 g/mol ).

  • Dissolution: Add 0.9% sterile saline to achieve a concentration of 1–5 mg/mL . Vortex for 30 seconds. If minor turbidity persists, sonicate for 3 minutes at room temperature.

  • pH Adjustment: Check pH. Phenylpiperidine HCl salts can be slightly acidic. If pH < 5.0, adjust carefully to pH 6.0–7.0 using 0.1N NaOH to prevent injection site irritation (peritonitis in IP), which mimics "sedation" in behavioral tests.

  • Filtration: Pass through a 0.22 µm PES syringe filter for sterilization.

Part 2: Safety Assessment (The "MPTP Check")

CRITICAL WARNING: 4-phenylpiperidine derivatives are structural analogs of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a potent neurotoxin that causes permanent Parkinsonism. While the 2,6-dichloro substitution provides steric hindrance that likely reduces metabolic oxidation to a toxic pyridinium species, neurotoxicity must be ruled out before efficacy testing.

Neurotoxicity Screening Protocol
  • Subjects: C57BL/6 Mice (Male, 8-10 weeks) – this strain is most sensitive to MPTP-like toxicity.

  • Dosing: Acute high dose (e.g., 20 mg/kg IP) or sub-chronic (10 mg/kg daily for 5 days).

  • Observation: Use the Irwin Test / Functional Observational Battery (FOB) .

Key Signs of Toxicity to Monitor:

  • Straub Tail: Indicative of opioid receptor activation (not toxicity, but a confounder).

  • Rigidity/Catalepsy: Place forepaws on a horizontal bar (4cm high). Latency to move > 30s indicates extrapyramidal side effects (EPS).

  • Tremors/Ataxia: Spontaneous tremors suggest dopaminergic dysregulation.

Part 3: Pharmacological Profiling Workflows

The 2,6-dichlorophenyl moiety is often associated with Serotonin (5-HT) and Nociceptin (NOP) modulation. The following workflows distinguish these mechanisms.

Experimental Logic Diagram

The following diagram illustrates the decision tree for characterizing the compound based on initial behavioral readouts.

G Start Compound Formulation (Saline, pH 7.0) Screen Primary Screen: Open Field Test (Locomotor) Start->Screen Hyper Hyperlocomotion Screen->Hyper Increased Activity Hypo Hypolocomotion (Sedation) Screen->Hypo Decreased Activity NoChange No Effect Screen->NoChange Baseline Activity PathA Pathway A: Psychostimulant Profile (DAT/NET Inhibition) Hyper->PathA PathB Pathway B: Opioid/Nociceptin Profile (Analgesia Testing) Hypo->PathB PathC Pathway C: Antidepressant Profile (FST/TST Models) NoChange->PathC

Figure 1: Decision tree for in vivo characterization of phenylpiperidine scaffolds.

Protocol A: Locomotor Activity (Open Field)

This test determines if the compound acts as a psychostimulant (dopamine releaser/reuptake inhibitor) or a sedative (opioid/sigma agonist).

  • Acclimation: Place mice in the testing room 1 hour prior to the experiment (dim red light).

  • Apparatus: 40x40 cm clear plexiglass arena equipped with infrared beam breaks.

  • Habituation: Place mouse in arena for 30 minutes to establish baseline anxiety/exploration.

  • Administration: Inject Vehicle or Compound (e.g., 3, 10, 30 mg/kg IP).

  • Recording: Immediately return mouse to arena. Record Total Distance Traveled (cm) and Stereotypy (repetitive movements) for 60–120 minutes.

  • Analysis:

    • Increase > 150% vs Vehicle: Suggests DAT inhibition or 5-HT release.

    • Decrease > 50% vs Vehicle: Suggests sedation, NOP agonism, or toxicity.

Protocol B: Analgesia (Tail Flick / Hot Plate)

If sedation is observed, distinguish between non-specific sedation and analgesia (common for phenylpiperidines).

  • Baseline: Measure latency to tail withdrawal (Tail Flick) or paw lick/jump (Hot Plate at 52°C or 55°C). Cut-off time: 10s (Tail Flick) or 30s (Hot Plate) to prevent tissue damage.

  • Dosing: Administer compound (IP/SC).

  • Testing: Re-test latencies at 15, 30, 60, and 120 minutes post-injection.

  • Antagonist Challenge (Validation): If analgesia is observed, pre-treat a separate group with Naloxone (1 mg/kg) or SB-612111 (10 mg/kg) to confirm Opioid vs. Nociceptin receptor mechanism.

Target Interaction Map

Understanding the potential binding partners of the 2,6-dichlorophenyl-piperidine moiety helps interpret in vivo data.

Targets Ligand 4-(2,6-Dichlorophenyl) piperidine Scaffold NOP NOP Receptor (Antagonist/Agonist) Ligand->NOP High Affinity (e.g. SB-612111) SERT SERT / DAT (Transporter Blockade) Ligand->SERT Modulate 5-HT Sigma Sigma-1 Receptor (Modulator) Ligand->Sigma Neuroprotection? D1 Dopamine D1 (PAM) Ligand->D1 Allosteric Site (e.g. LY3154207)

Figure 2: Putative pharmacological targets for 2,6-dichlorophenyl-piperidine derivatives.

Part 4: Data Reporting & Statistical Analysis

When reporting results for this compound, data must be normalized to control for the "scaffold effect."

Standard Reporting Table:

Endpoint Vehicle (Mean ± SEM) 10 mg/kg (Mean ± SEM) % Change P-Value (ANOVA)
Locomotor (cm) 4500 ± 300 [Data] [Calculation] [Value]
Stereotypy (counts) 150 ± 20 [Data] [Calculation] [Value]

| Core Temp (°C) | 37.1 ± 0.2 | [Data] | [Calculation] | [Value] |

Note on Hypothermia: Phenylpiperidines acting on 5-HT1A or NOP receptors often cause profound hypothermia. Always measure rectal temperature at the 30-minute timepoint.

References

  • Zaveri, N. T., et al. (2005). "Small-molecule agonists and antagonists of the opioid receptor-like receptor (ORL1, NOP): Ligand-based analysis of structural preferences." AAPS Journal. Link

    • Context: Establishes the 4-phenylpiperidine scaffold as a core structure for Nociceptin receptor ligands.
  • Spagnolo, B., et al. (2008). "Pharmacological Characterization of the Nociceptin/Orphanin FQ Receptor Antagonist SB-612111." Journal of Pharmacology and Experimental Therapeutics. Link

    • Context: Specifically characterizes a drug (SB-612111) containing the 4-(2,6-dichlorophenyl)piperidine moiety, demonstrating its utility as a high-affinity NOP antagonist.[1]

  • Hao, J., et al. (2019). "Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-... (LY3154207), a Potent Positive Allosteric Modulator of the Human Dopamine D1 Receptor."[2] Journal of Medicinal Chemistry. Link

    • Context: Identifies the 2,6-dichlorophenyl-piperidine fragment as a critical determinant for D1 receptor allosteric modul
  • Kalgutkar, A. S., et al. (2005). "Metabolism-guided drug design: structural modification of MPTP-like phenylpiperidine derivatives to avoid neurotoxicity." Chemical Research in Toxicology. Link

    • Context: Authoritative source on the safety screening of phenylpiperidines to avoid Parkinsonian neurotoxicity.

Sources

Method

Dosing protocols for 4-(2,6-Dichlorophenyl)piperidine hydrochloride

Here is a detailed Application Note and Protocol guide for 4-(2,6-Dichlorophenyl)piperidine hydrochloride , designed for research and drug development professionals. Pharmacological Evaluation, Formulation, and Dosing Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for 4-(2,6-Dichlorophenyl)piperidine hydrochloride , designed for research and drug development professionals.

Pharmacological Evaluation, Formulation, and Dosing Protocols[1]

Executive Summary & Compound Profile

4-(2,6-Dichlorophenyl)piperidine hydrochloride is a specialized aryl-piperidine scaffold used primarily as a high-value intermediate and pharmacological probe in the development of Neurokinin-3 (NK3) receptor antagonists and Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors .

Unlike its 2,3-dichloro isomer (a metabolite of Aripiprazole), the 2,6-dichloro substitution pattern provides unique steric occlusion, influencing the molecule's conformational lock and metabolic stability. This guide provides standardized protocols for its solubilization, in vitro screening, and exploratory in vivo dosing, derived from its structural properties and patent literature applications.

PropertyData
Chemical Formula C₁₁H₁₃Cl₂N[1][2][3] · HCl
Molecular Weight 266.60 g/mol (HCl salt)
Primary Class 4-Arylpiperidine (Privileged Scaffold)
Key Applications NK3 Antagonist synthesis, LRRK2 probe, Sigma-1 receptor ligand screening
Solubility DMSO (>20 mg/mL), Water (Low, <1 mg/mL without pH adjustment)
Mechanistic Insight & Safety Assessment
2.1 Structural Pharmacology

The 4-arylpiperidine moiety is a "privileged structure" found in opioids (e.g., Pethidine) and SSRIs (e.g., Paroxetine). However, the specific 2,6-dichlorophenyl substitution serves a critical function:

  • Conformational Restriction: The bulky chlorine atoms at the ortho positions force the phenyl ring to adopt a perpendicular orientation relative to the piperidine chair. This is crucial for binding to the hydrophobic pockets of GPCRs (specifically NK3) and preventing rapid metabolic oxidation.

  • Metabolic Blockade: The substitution hinders the formation of toxic metabolites. Unlike unsubstituted 4-phenylpiperidine (which can be metabolized to MPP+-like neurotoxins), the 2,6-dichloro motif sterically inhibits MAO-B mediated oxidation to the pyridinium species.

2.2 Safety Warning (MPTP Structural Alert)

While the 2,6-substitution likely mitigates neurotoxicity, this compound is structurally related to MPTP precursors.

  • Hazard: Potential dopaminergic neurotoxicity if desaturated.

  • Requirement: All handling must occur in a fume hood. Use nitrile gloves and N95/P100 respiratory protection.

  • Waste: Segregate as hazardous halogenated organic waste.

Experimental Protocols
3.1 Protocol A: Solubilization & Stock Preparation

Objective: Create a stable stock solution for in vitro assays.

Materials:

  • 4-(2,6-Dichlorophenyl)piperidine HCl (Solid)

  • DMSO (Anhydrous, Cell Culture Grade)

  • 0.1 M HCl (Optional, for aqueous stock)

Procedure:

  • DMSO Stock (Preferred for Screening):

    • Weigh 10 mg of compound.

    • Add 1.0 mL of anhydrous DMSO.

    • Vortex for 30 seconds. Sonicate at 37°C for 5 minutes if dissolution is incomplete.

    • Result: 10 mg/mL (~37.5 mM) clear solution.

    • Storage: -20°C (Stable for 3 months).

  • Aqueous Stock (For Acute In Vivo):

    • Note: The HCl salt is moderately water-soluble but may require acidification.

    • Weigh 5 mg.

    • Add 900 µL distilled water.

    • If precipitate remains, add 0.1 M HCl dropwise until clear.

    • Adjust final volume to 1.0 mL.

    • Filter Sterilize: Pass through a 0.22 µm PVDF filter.

3.2 Protocol B: In Vitro Dose-Response Screening (NK3/LRRK2)

Objective: Determine IC50/Ki against target receptors using a competition binding assay.

Workflow Diagram:

G Stock DMSO Stock (10 mM) Dilution Serial Dilution (1:3 in Assay Buffer) Stock->Dilution Prepare 8 points Plate 96-Well Plate (Cells/Membranes) Dilution->Plate Add 10 µL/well Incubate Incubation (60 min @ 37°C) Plate->Incubate + Ligand/Tracer Read Readout (FRET / Radioligand) Incubate->Read Analysis Data Analysis (Sigmoidal Fit) Read->Analysis

Caption: Standardized workflow for high-throughput screening of aryl-piperidine derivatives.

Step-by-Step:

  • Preparation: Prepare HEK293 cells expressing human NK3 receptor (or target of interest).

  • Dosing Plate: Create an 8-point serial dilution of the compound in DMSO, ranging from 10 µM to 0.1 nM (final assay concentration).

  • Vehicle Control: Ensure final DMSO concentration is <0.5% to prevent solvent effects.

  • Incubation: Add compound to cells 15 minutes prior to adding the agonist (e.g., Neurokinin B) to assess antagonistic activity.

  • Readout: Measure Calcium flux (FLIPR) or radioligand displacement.

3.3 Protocol C: Exploratory In Vivo Dosing (Rodent)

Objective: Assess bioavailability or behavioral effects. Note: No established clinical dose exists; this is a dose-ranging protocol.

Formulation Strategy: Due to the lipophilicity of the dichlorophenyl group, simple saline solutions may precipitate.

  • Vehicle: 5% DMSO + 5% Tween-80 + 90% Saline (0.9%).

  • Route: Intraperitoneal (IP) or Peroral (PO).

Dose Ranging Table:

Dose GroupConcentration (mg/mL)Injection Vol (mL/kg)Purpose
Low 0.5 mg/mL2 mL/kgTarget engagement check (1 mg/kg)
Mid 2.5 mg/mL2 mL/kgStandard efficacy range (5 mg/kg)
High 5.0 mg/mL2 mL/kgToxicity threshold test (10 mg/kg)

Administration Steps:

  • Dissolve compound in DMSO first.

  • Add Tween-80 and vortex vigorously.

  • Slowly add warm (37°C) saline while vortexing to create a stable emulsion.

  • Administer within 30 minutes of preparation.

  • Observation: Monitor for sedation (off-target dopaminergic effect) or catalepsy.

Synthetic Utility & Pathway

The compound is most frequently cited as a Building Block . Researchers synthesizing complex NK3 antagonists (similar to Talnetant or Osanetant ) utilize this core.

Synthesis Diagram (Retrosynthetic Analysis):

Synthesis Target Target Drug (e.g., NK3 Antagonist) Intermediate 4-(2,6-Dichlorophenyl) piperidine (HCl) Intermediate->Target N-Alkylation / Amide Coupling Precursor 4-(2,6-Dichlorophenyl) piperidine-2,6-dione Precursor->Intermediate Reduction (BH3-DMS or LiAlH4) Raw 2,6-Dichlorophenyl acetonitrile + Acrylate Raw->Precursor Cyclization

Caption: Synthesis pathway showing the reduction of the glutarimide intermediate to the piperidine core.

Key Reaction: The reduction of 4-(2,6-dichlorophenyl)piperidine-2,6-dione to the target piperidine is typically achieved using Borane-Dimethyl Sulfide (BH₃·DMS) in THF.

  • Protocol Note: This reduction requires reflux and careful quenching with methanol to break the boron-amine complex.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394627, 4-(2,6-Dichlorophenyl)piperidine. Retrieved from [Link]

  • Euroscreen S.A. (2014). NK-3 receptor selective antagonist compounds, pharmaceutical composition and methods for use. U.S. Patent No.[4] 8,871,761. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Hao, J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-... (LY3154207).[5] Journal of Medicinal Chemistry.[5] (Contextual reference for 2,6-dichlorophenyl scaffold utility). Retrieved from [Link]

Disclaimer: This document is for research and development purposes only. The compound described is not approved for human consumption.[3] All protocols must be reviewed by an Institutional Animal Care and Use Committee (IACUC) or relevant safety board before execution.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 4-(2,6-Dichlorophenyl)piperidine Hydrochloride Synthesis

Welcome to the technical support center for the synthesis and optimization of 4-(2,6-dichlorophenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-(2,6-dichlorophenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this synthetic process. Our goal is to empower you with the knowledge to not only successfully synthesize this compound but also to optimize the reaction conditions for improved yield, purity, and scalability.

Introduction: The Synthetic Challenge

4-(2,6-Dichlorophenyl)piperidine is a key building block in the synthesis of various pharmaceutically active compounds. The primary challenge in its synthesis lies in the efficient and selective reduction of the corresponding pyridine precursor, 4-(2,6-dichlorophenyl)pyridine, to the desired piperidine ring without undesirable side reactions, such as dehalogenation. This guide will focus on the catalytic hydrogenation of 4-(2,6-dichlorophenyl)pyridine, a robust and scalable method, followed by the formation of the hydrochloride salt.

Synthetic Workflow Overview

The overall synthetic strategy involves two main stages: the synthesis of the 4-(2,6-dichlorophenyl)pyridine precursor and its subsequent catalytic hydrogenation to 4-(2,6-dichlorophenyl)piperidine, followed by the formation of the hydrochloride salt.

Synthetic Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Hydrogenation & Salt Formation 2,6-Dichloroaniline 2,6-Dichloroaniline Precursor_Synthesis Suzuki or Negishi Coupling 2,6-Dichloroaniline->Precursor_Synthesis Pyridine Pyridine Pyridine->Precursor_Synthesis 4-(2,6-Dichlorophenyl)pyridine 4-(2,6-Dichlorophenyl)pyridine Precursor_Synthesis->4-(2,6-Dichlorophenyl)pyridine Hydrogenation Catalytic Hydrogenation 4-(2,6-Dichlorophenyl)pyridine->Hydrogenation 4-(2,6-Dichlorophenyl)piperidine 4-(2,6-Dichlorophenyl)piperidine Hydrogenation->4-(2,6-Dichlorophenyl)piperidine Salt_Formation HCl Salt Formation 4-(2,6-Dichlorophenyl)piperidine->Salt_Formation Final_Product 4-(2,6-Dichlorophenyl)piperidine HCl Salt_Formation->Final_Product

Caption: Overall synthetic workflow for 4-(2,6-dichlorophenyl)piperidine hydrochloride.

Part 1: Synthesis of 4-(2,6-Dichlorophenyl)pyridine (Precursor)

A common and effective method for the synthesis of 4-arylpyridines is through cross-coupling reactions. The Suzuki-Miyaura coupling, utilizing a boronic acid, or the Negishi coupling, with an organozinc reagent, are both viable options.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromopyridine hydrochloride (1.0 eq), 2,6-dichlorophenylboronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

  • Solvent and Base: Add a degassed mixture of toluene (5 volumes) and a 2M aqueous solution of sodium carbonate (2.5 eq).

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 3 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-(2,6-dichlorophenyl)pyridine.

ParameterRecommended Condition
Reactants 4-bromopyridine HCl, 2,6-dichlorophenylboronic acid
Catalyst Pd(PPh₃)₄ (3 mol%)
Base Na₂CO₃ (2.5 eq)
Solvent Toluene/Water
Temperature 80-90 °C
Reaction Time 12-24 hours

Part 2: Catalytic Hydrogenation and Hydrochloride Salt Formation

The catalytic hydrogenation of 4-(2,6-dichlorophenyl)pyridine is a critical step where optimization of reaction parameters is crucial to maximize yield and minimize impurities.

Detailed Experimental Protocol: Catalytic Hydrogenation
  • Reactor Preparation: To a high-pressure hydrogenation vessel, add 4-(2,6-dichlorophenyl)pyridine (1.0 eq) and a suitable solvent such as glacial acetic acid or ethanol (10-20 volumes).[1]

  • Catalyst Addition: Carefully add the hydrogenation catalyst. Platinum(IV) oxide (PtO₂, Adams' catalyst) at a loading of 1-5 mol% is a common choice.[1] Palladium on carbon (Pd/C) can also be used, but may increase the risk of dehalogenation.

  • Reaction Execution: Seal the reactor and purge several times with nitrogen followed by hydrogen. Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi) and heat to the reaction temperature (25-80 °C).[1] The reaction is exothermic, so careful temperature control is necessary.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases. This can be confirmed by TLC or LC-MS analysis of an aliquot.

  • Work-up: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Isolation of Free Base: Concentrate the filtrate under reduced pressure. If glacial acetic acid was used as the solvent, neutralize the residue with a base such as aqueous sodium hydroxide until the pH is >10, and then extract the product with a suitable organic solvent like dichloromethane or ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield the crude 4-(2,6-dichlorophenyl)piperidine as a free base.

ParameterRecommended Condition
Substrate 4-(2,6-dichlorophenyl)pyridine
Catalyst PtO₂ (1-5 mol%)
Solvent Glacial Acetic Acid or Ethanol
H₂ Pressure 50-100 psi
Temperature 25-80 °C
Reaction Time 4-24 hours
Detailed Experimental Protocol: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude 4-(2,6-dichlorophenyl)piperidine free base in a minimal amount of a suitable solvent such as diethyl ether or isopropyl alcohol.

  • Acidification: Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until the solution becomes acidic (test with pH paper).

  • Precipitation/Crystallization: The hydrochloride salt will precipitate out of the solution. Stir the mixture at room temperature for 1-2 hours to ensure complete precipitation. Cooling the mixture in an ice bath can improve the yield.

  • Isolation and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to afford 4-(2,6-dichlorophenyl)piperidine hydrochloride as a white to off-white solid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 4-(2,6-dichlorophenyl)piperidine hydrochloride.

Troubleshooting_Guide Start Low Yield or Incomplete Reaction Catalyst_Activity Check Catalyst Activity Start->Catalyst_Activity Reaction_Conditions Optimize Reaction Conditions Start->Reaction_Conditions Starting_Material Verify Starting Material Purity Start->Starting_Material Impure_Product Presence of Impurities Dehalogenation Dehalogenation Occurring Impure_Product->Dehalogenation Incomplete_Reduction Incomplete Pyridine Reduction Impure_Product->Incomplete_Reduction Purification_Issues Inefficient Purification Impure_Product->Purification_Issues Use fresh catalyst\nIncrease catalyst loading Use fresh catalyst Increase catalyst loading Catalyst_Activity->Use fresh catalyst\nIncrease catalyst loading Increase H₂ pressure\nIncrease temperature\nIncrease reaction time Increase H₂ pressure Increase temperature Increase reaction time Reaction_Conditions->Increase H₂ pressure\nIncrease temperature\nIncrease reaction time Recrystallize or re-purify\n4-(2,6-dichlorophenyl)pyridine Recrystallize or re-purify 4-(2,6-dichlorophenyl)pyridine Starting_Material->Recrystallize or re-purify\n4-(2,6-dichlorophenyl)pyridine Use PtO₂ instead of Pd/C\nLower reaction temperature\nUse a less acidic solvent Use PtO₂ instead of Pd/C Lower reaction temperature Use a less acidic solvent Dehalogenation->Use PtO₂ instead of Pd/C\nLower reaction temperature\nUse a less acidic solvent Increase reaction time\nIncrease H₂ pressure\nEnsure proper mixing Increase reaction time Increase H₂ pressure Ensure proper mixing Incomplete_Reduction->Increase reaction time\nIncrease H₂ pressure\nEnsure proper mixing Recrystallize from a different\nsolvent system\nPerform column chromatography Recrystallize from a different solvent system Perform column chromatography Purification_Issues->Recrystallize from a different\nsolvent system\nPerform column chromatography

Caption: A decision tree for troubleshooting common issues in the synthesis.

Frequently Asked Questions (FAQs)

Q1: My hydrogenation reaction is very slow or has stalled. What should I do?

A1: This is a common issue and can be attributed to several factors:

  • Catalyst Deactivation: The catalyst may be poisoned. Ensure your starting material and solvent are free of impurities like sulfur compounds or other amines that can poison platinum and palladium catalysts.[2] Using fresh, high-quality catalyst is recommended.

  • Insufficient Hydrogen Pressure: The hydrogenation of the pyridine ring often requires elevated pressures.[1] If your setup allows, try increasing the hydrogen pressure in increments (e.g., up to 100 psi).

  • Low Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., to 40-60 °C) can significantly increase the reaction rate.

  • Poor Mixing: Ensure that the reaction mixture is being stirred vigorously to ensure good contact between the substrate, catalyst, and hydrogen gas.

Q2: I am observing significant dehalogenation of my product. How can I prevent this?

A2: Dehalogenation is a known side reaction in catalytic hydrogenations, especially with palladium catalysts.[3] To minimize this:

  • Catalyst Choice: Platinum-based catalysts like PtO₂ are generally less prone to causing dehalogenation compared to palladium-based catalysts.[1]

  • Reaction Temperature: Lowering the reaction temperature can often reduce the rate of dehalogenation more than the rate of pyridine reduction.

  • Solvent: Using a less acidic solvent may help. While glacial acetic acid can promote the hydrogenation of the pyridine ring, it can also facilitate hydrodechlorination.[2] Ethanol can be a good alternative.

Q3: My final hydrochloride salt is oily or does not precipitate well. What can I do?

A3: This is often due to impurities or using an inappropriate solvent system for precipitation.

  • Purity of the Free Base: Ensure that the free base is as pure as possible before attempting salt formation. If necessary, purify the free base by column chromatography.

  • Solvent Choice: The choice of solvent for precipitation is crucial. A solvent in which the free base is soluble but the hydrochloride salt is insoluble is ideal. Diethyl ether, isopropyl alcohol, or a mixture of these with hexanes are good starting points.

  • Slow Addition of HCl: Add the HCl solution slowly with good stirring to promote the formation of a crystalline solid rather than an oil.

  • Seeding: If you have a small amount of crystalline product from a previous batch, adding a seed crystal can induce crystallization.

Q4: What are the expected analytical signatures for 4-(2,6-dichlorophenyl)piperidine hydrochloride?

A4: While specific spectra should be run on your own sample for confirmation, you can expect the following:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the piperidine ring protons, typically in the range of 1.5-3.5 ppm, and the aromatic protons of the dichlorophenyl group, usually between 7.0-7.5 ppm. The N-H proton of the piperidinium ion will likely appear as a broad signal.

  • ¹³C NMR: The carbon NMR will show signals for the piperidine carbons (typically 40-50 ppm) and the aromatic carbons (120-140 ppm).[4][5]

  • Mass Spectrometry (MS): The mass spectrum of the free base will show a molecular ion peak corresponding to the mass of 4-(2,6-dichlorophenyl)piperidine, along with a characteristic isotopic pattern for the two chlorine atoms.

  • HPLC/GC-MS: These techniques are excellent for assessing purity and identifying any byproducts. A reversed-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acidic modifier (e.g., phosphoric acid) can be a good starting point for analysis.[6]

Safety Considerations

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be carried out in a well-ventilated fume hood or a designated high-pressure laboratory, using appropriate safety equipment, including a blast shield.[7]

  • Catalysts: Hydrogenation catalysts, particularly when dry and saturated with hydrogen, can be pyrophoric (ignite spontaneously in air).[7] Always handle catalysts under an inert atmosphere or as a slurry in a solvent. Do not allow the catalyst to dry on filter paper.

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • KUETTEL G M, MCELVAIN S M: "Piperidone Derivatives. XI. 3-carbethoxy-4-piperidone and 4-piperidone hydrochloride", JOURNAL OF THE AMERICAN CHEMICAL SOCIETY, vol. 53, no. 3, 8 July 1931 (1931-07-08), Hoboken, USA, pages 2692 - 2696, XP003013929, ISSN: 0018-019X. [Link]

  • Reddymasu, S. et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." ResearchGate, 2015, [Link].

  • Google Patents. "Process for the preparation of piperazine compounds and hydrochloride salts thereof."
  • Quick Company. "An Improved Process For The Preparation Of Clonidine Hydrochloride." [Link]

  • Pandiarajan, K., et al. "Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones." Asian Journal of Chemistry, vol. 20, no. 7, 2008, pp. 5282-5290. [Link]

  • Yadav, J. S., et al. "Liquid-phase catalytic hydrogenation of 3,4-dichloronitrobenzene over Pt/C catalyst under gradient-free flow conditions in the presence of pyridine." ResearchGate, 2021, [Link].

  • Banks, Harold D. "Piperidine Synthesis." DTIC, 1992, [Link].

  • I. J. S. Fairlamb, et al. "Metal-Mediated Catalytic Polarization Transfer from para Hydrogen to 3,5-Dihalogenated Pyridines." PubMed, 2024, [Link].

  • Hao, J., et al. "Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent..." PubMed, 2019, [Link].

  • I. J. S. Fairlamb, et al. "Metal-Mediated Catalytic Polarization Transfer from para Hydrogen to 3,5-Dihalogenated Pyridines." White Rose Research Online, 2024, [Link].

  • G. A. Stephenson, et al. "Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives." PMC, 2021, [Link].

  • Wang, A., et al. "A Novel Strategy for the Preparation of Supported Pd as an Efficient Catalyst for the Hydrogenation of Nitrobenzene in Mild Conditions." MDPI, 2018, [Link].

  • Al-Hourani, B. "SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY." White Rose eTheses Online, 2012, [Link].

  • A. de Visser, S. P. "[FeFe]‐Hydrogenase Mimic Employing κ‐C,N‐Pyridine Bridgehead Catalyzes Proton Reduction at Mild Overpotential." ResearchGate, 2017, [Link].

  • Shida, N., et al. "Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds." Journal of the American Chemical Society, 2024, [Link].

  • G. A. Stephenson, et al. "Synthesis, Crystal Structure, Hirshfeld Surface Analysis, DFT, Molecular Docking and Molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives." ResearchGate, 2021, [Link].

  • Reddy, M. S., et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Oriental Journal of Chemistry, vol. 31, no. 3, 2015, pp. 1473-1478. [Link]

  • Reddit. "Hydrogenation troubleshooting : r/Chempros." Reddit, 2023, [Link].

  • UNODC. "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." [Link]

  • A. A. Kurganov, et al. "Synthesis, structure, and biological activity of the cis-[4-amino-2,2,6,6-tetramethylpiperidine-N,N']dichloropalladium(II) complex." ResearchGate, 2003, [Link].

  • Stanford Environmental Health & Safety. "HYDROGENATION | FACT SHEET." [Link]

  • Zhou, G., et al. "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride." R Discovery, 2021, [Link].

  • P. G. Cozzi, et al. "Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts." AIR Unimi, 2016, [Link].

  • K. Koyiri, et al. "SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES." Rasayan Journal of Chemistry, 2020, [Link].

  • M. A. Ali, et al. "Selective hydrogenation of 4-chloronitrobenzene over AuPd/TiO 2 catalyst a." ResearchGate, 2016, [Link].

Sources

Optimization

Technical Support Center: 4-(2,6-Dichlorophenyl)piperidine Hydrochloride Stability and Degradation

Welcome to the technical support center for 4-(2,6-Dichlorophenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(2,6-Dichlorophenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. Here, we will explore its potential degradation pathways, offer solutions to common experimental issues, and answer frequently asked questions to ensure the integrity and success of your research.

Introduction: Understanding the Stability of 4-(2,6-Dichlorophenyl)piperidine Hydrochloride

4-(2,6-Dichlorophenyl)piperidine hydrochloride is a molecule of interest in pharmaceutical research. Its structure, featuring a piperidine ring and a dichlorophenyl group, presents specific stability considerations. The hydrochloride salt form generally enhances stability and solubility in aqueous solutions. However, like any active pharmaceutical ingredient (API), it can be susceptible to degradation under various stress conditions, including exposure to harsh pH, light, heat, and oxidizing agents. Understanding these potential degradation pathways is crucial for developing stable formulations, accurate analytical methods, and ensuring the overall quality and safety of the compound.

This guide is structured to anticipate and address the challenges you may encounter. The "Troubleshooting Guide" provides solutions to specific experimental problems, while the "Frequently Asked Questions" section offers quick answers to common queries.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted in a question-and-answer style to directly address specific problems you might encounter during your experiments.

Issue 1: Appearance of Unexpected Peaks in my HPLC Chromatogram

Question: I am running a stability study on a solution of 4-(2,6-Dichlorophenyl)piperidine hydrochloride, and I'm observing unexpected peaks in my HPLC chromatogram that are not present in my initial time-point sample. What could be the cause?

Answer: The appearance of new peaks in your chromatogram is a strong indication that your compound is degrading. The identity of these degradation products will depend on the specific storage conditions of your solution. Here are some likely scenarios and the corresponding potential degradation pathways:

  • Hydrolytic Degradation (Acidic or Basic Conditions): While the hydrochloride salt is expected to be stable in acidic conditions, prolonged exposure or extreme pH can still lead to degradation. The piperidine ring itself is generally stable to hydrolysis, but related compounds have shown susceptibility under harsh conditions[1].

  • Oxidative Degradation: The piperidine ring is susceptible to oxidation[2]. The nitrogen atom can be oxidized to form an N-oxide, or the ring can undergo oxidative cleavage[2]. If your solution was exposed to air (oxygen) for a prolonged period, or if it came into contact with oxidizing agents, you might be observing oxidation products.

  • Photodegradation: Chlorinated aromatic compounds are known to be susceptible to photodegradation[3][4][5]. Exposure to UV or even ambient light can lead to dechlorination (loss of one or both chlorine atoms) or hydroxylation of the dichlorophenyl ring.

Recommended Actions:

  • Characterize the Degradation Products: Use a mass spectrometer (LC-MS) to get the molecular weights of the new peaks. This will provide crucial clues to their structures.

  • Review Your Storage Conditions: Ensure your solutions are protected from light, stored at the recommended temperature, and that the headspace of your container is minimized or purged with an inert gas like nitrogen or argon to prevent oxidation.

  • Perform a Forced Degradation Study: To systematically identify potential degradation products, a forced degradation study is highly recommended. This involves intentionally exposing the compound to various stress conditions.

Issue 2: Loss of Potency or Inconsistent Results in Biological Assays

Question: I'm using a stock solution of 4-(2,6-Dichlorophenyl)piperidine hydrochloride in my biological assays, and I'm seeing a gradual decrease in its activity or inconsistent results over time. Could this be related to degradation?

Answer: Yes, a loss of potency is a classic sign of compound degradation. If the parent compound is degrading into inactive or less active products, the effective concentration of your active molecule in the solution will decrease over time.

Causality: The biological activity of your compound is directly related to its specific three-dimensional structure. Any chemical modification, such as oxidation of the piperidine ring or changes to the dichlorophenyl group, can alter how the molecule interacts with its biological target, leading to a reduction or loss of its intended effect.

Recommended Actions:

  • Prepare Fresh Stock Solutions: For critical experiments, always use freshly prepared stock solutions to ensure you are working with the compound at its highest purity and intended concentration.

  • Validate Your Stock Solution Stability: If you need to store stock solutions, perform a short stability study. Prepare a batch of your stock solution and analyze its purity and concentration by HPLC at regular intervals (e.g., daily or weekly) under your typical storage conditions.

  • Optimize Storage Conditions: Based on the potential degradation pathways, store your stock solutions in amber vials to protect from light, at low temperatures (e.g., -20°C or -80°C), and under an inert atmosphere if possible.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 4-(2,6-Dichlorophenyl)piperidine hydrochloride?

A1: Based on its chemical structure, the most probable degradation pathways involve the piperidine ring and the dichlorophenyl group.

  • Piperidine Ring:

    • N-Oxidation: The nitrogen atom in the piperidine ring can be oxidized to form the corresponding N-oxide.

    • Ring Opening: Under harsh oxidative conditions, the piperidine ring can undergo cleavage to form various smaller molecules[2].

  • Dichlorophenyl Group:

    • Dechlorination: The chlorine atoms on the phenyl ring can be removed, particularly under photolytic conditions, to form mono-chloro or non-chlorinated derivatives[3][5].

    • Hydroxylation: A chlorine atom can be replaced by a hydroxyl group, or hydroxylation can occur at other positions on the aromatic ring.

The following diagram illustrates these potential primary degradation pathways:

DegradationPathways cluster_main 4-(2,6-Dichlorophenyl)piperidine HCl cluster_degradation Potential Degradation Products Parent 4-(2,6-Dichlorophenyl)piperidine Hydrochloride N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation Dechlorinated Monochloro/Dechloro Derivatives Parent->Dechlorinated Photolysis Hydroxylated Hydroxylated Derivative Parent->Hydroxylated Photolysis/ Oxidation Ring_Opened Ring-Opened Products Parent->Ring_Opened Harsh Oxidation

Caption: Potential Degradation Pathways

Q2: How should I store 4-(2,6-Dichlorophenyl)piperidine hydrochloride to minimize degradation?

A2: To ensure the long-term stability of the compound, follow these storage recommendations:

  • Solid Form: Store the solid hydrochloride salt in a tightly sealed container in a cool, dark, and dry place. A desiccator can be used to protect it from moisture.

  • Solutions:

    • Solvent Choice: Use high-purity, degassed solvents for preparing solutions.

    • Light Protection: Store solutions in amber glass vials or wrap clear vials in aluminum foil.

    • Temperature: For short-term storage (days to a week), refrigeration (2-8°C) is often sufficient. For long-term storage, freezing at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.

    • Inert Atmosphere: If the compound is particularly sensitive to oxidation, consider purging the vial with an inert gas like argon or nitrogen before sealing.

Q3: How can I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients. Here is a general workflow for developing such a method, typically using HPLC:

StabilityMethodWorkflow Start Start: Method Development Forced_Degradation Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Start->Forced_Degradation Analyze_Samples Analyze Stressed Samples by HPLC Forced_Degradation->Analyze_Samples Optimize_Separation Optimize Chromatographic Conditions (Column, Mobile Phase, Gradient) Analyze_Samples->Optimize_Separation Validate_Method Validate the Method (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) Optimize_Separation->Validate_Method End End: Stability-Indicating Method Validate_Method->End

Caption: Stability-Indicating Method Workflow

The key is to achieve baseline separation between the peak for the parent compound and all peaks corresponding to the degradation products generated during the forced degradation study.

Experimental Protocols: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.

Objective: To generate potential degradation products of 4-(2,6-Dichlorophenyl)piperidine hydrochloride under various stress conditions.
Materials:
  • 4-(2,6-Dichlorophenyl)piperidine hydrochloride

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector and a C18 column

Protocol:
  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to a photostability chamber with a light source that provides both UV and visible light. Also, expose the solid compound to the same light source.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by HPLC, comparing the chromatograms to that of an unstressed control sample.

Data Summary Table (Hypothetical Results):
Stress ConditionObservationPotential Degradation Products
0.1 M HCl, 60°CMinor degradationPossible N-dealkylation or other minor products
0.1 M NaOH, 60°CSignificant degradationProducts of piperidine ring opening
3% H₂O₂, RTModerate degradationN-oxide, hydroxylated derivatives
Heat (80°C, solid)Minimal degradationThermally stable as a solid
PhotolysisSignificant degradationDechlorinated and hydroxylated derivatives

References

  • Gagnon, C., & Lajeunesse, A. (2016). Degradation of the pharmaceuticals diclofenac and sulfamethoxazole and their transformation products under controlled environmental conditions. Science of The Total Environment, 563-564, 84-93. [Link]

  • de Oliveira, A. C., & de Almeida, M. V. (2018). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]

  • Biosynce. (2023). Under what conditions does piperidine decompose?. Biosynce Blog. [Link]

  • Shen, Y. S., & Ku, Y. (1999). Photochemical Degradation of Chlorobenzene. Proceedings of the National Science Council, Republic of China, Part A: Physical Science and Engineering, 23(1), 85-92. [Link]

  • Miller, G. C., & Crosby, D. G. (1983). The Photodegradation of 2,6-dichloro-4-nitroaniline (DCNA) in Freshwater and Saltwater. Journal of Agricultural and Food Chemistry, 31(4), 748-751. [Link]

  • Kaur, M., & Singh, S. (2017). Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation. IntechOpen. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. [Link]

Sources

Troubleshooting

Improving the purity of 4-(2,6-Dichlorophenyl)piperidine hydrochloride

This guide serves as a technical support center for researchers optimizing the purity of 4-(2,6-Dichlorophenyl)piperidine hydrochloride (CAS: 886364-21-2 / Free base related analogs).[1][2] The presence of the ortho,orth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for researchers optimizing the purity of 4-(2,6-Dichlorophenyl)piperidine hydrochloride (CAS: 886364-21-2 / Free base related analogs).[1][2]

The presence of the ortho,ortho-dichloro substitution creates unique steric shielding around the piperidine ring, altering solubility profiles and crystallization kinetics compared to mono-substituted analogs.[2] This guide addresses the specific challenges of removing des-chloro impurities, regioisomers, and trapped solvents.

Module 1: Root Cause Analysis & Synthesis-Derived Impurities

The Problem: The most persistent impurity in this synthesis is often the monochloro-derivative (4-(2-chlorophenyl)piperidine) .[1]

Technical Insight: If you synthesized this molecule via the standard route (Grignard addition to N-protected-4-piperidone


 Dehydration 

Hydrogenation), the final reduction step is the culprit.[1][2] Standard Pd/C hydrogenation of the intermediate tetrahydropyridine often causes hydrodehalogenation (stripping chlorine from the aromatic ring) before the double bond is fully reduced.[2]

Troubleshooting Protocol:

Impurity TypeDiagnostic (HPLC/LCMS)Root CauseCorrective Action
Des-chloro (Monochloro)M-34 mass shift.[1][2] Retention time slightly lower than product.[1][2]Over-reduction during hydrogenation.[1][2]Switch Catalyst: Use PtO₂ (Adams' Catalyst) or Rh/C instead of Pd/C. These are less active toward aryl-halides.[1] Alternatively, use ionic hydrogenation (Et₃SiH + TFA).[1][2]
Regioisomer (2,4-Dichloro)Same Mass.[1][2] Close retention time (often co-elutes).[1][2]Impure starting material (1-bromo-2,6-dichlorobenzene) or rearrangement.[1][2]Feedstock Control: 2,6-dichlorobenzene derivatives are prone to isomerization.[1][2] Verify starting material purity by GC (>99%) before synthesis.
Metal Residue Product is grey/pink.[1][2] Ash content high.[1][2]Pd/Pt leaching from reduction.[1][2]Scavenging: Treat the free base solution with SiliaMetS® Thiol or activated carbon before HCl salt formation.[2]

Module 2: The "Acid-Base Swing" Purification Protocol

Context: Direct recrystallization of the crude HCl salt often fails to remove non-basic organic impurities or closely related isomers due to inclusion within the crystal lattice.[2] The "Swing" method utilizes the pH-solubility switch to "wash" the molecule.[2]

Workflow Diagram (Graphviz):

PurificationWorkflow Start Crude 4-(2,6-Dichlorophenyl) piperidine HCl Dissolve 1. Dissolve in Water (Min. Volume, 40°C) Start->Dissolve Wash 2. Wash Aq. Phase with Ethyl Acetate (x2) Dissolve->Wash Removes non-basic impurities Basify 3. Adjust pH to 12-13 (NaOH or NH4OH) Wash->Basify Aqueous Layer Extract 4. Extract Free Base into DCM (Dichloromethane) Basify->Extract Free Base Liberated Dry 5. Dry Org. Layer (Na2SO4) & Filter Extract->Dry SaltForm 6. Re-form Salt: Add 2M HCl in Diethyl Ether Dry->SaltForm Final Pure Crystalline Solid SaltForm->Final

Figure 1: The Acid-Base Swing protocol effectively separates neutral organic byproducts from the amine target.[1][2]

Step-by-Step Protocol:

  • Dissolution: Dissolve crude HCl salt in deionized water (10 mL/g). Mild heat (40°C) may be required.[1][2]

  • Lipophilic Wash: Wash the aqueous acidic solution twice with Ethyl Acetate.[1][2]

    • Why? The product remains in the water (protonated).[2] Neutral impurities (unreacted aryl halides, dimers) migrate to the EtOAc.[2] Discard the EtOAc.

  • Free Basing: Cool aqueous phase to 0-5°C. Slowly add 2N NaOH until pH > 12. The solution will become cloudy/oily as the free base precipitates.[2]

  • Extraction: Extract the free base into Dichloromethane (DCM) (3 x 15 mL/g).

  • Salt Reformation: Dry DCM over Na₂SO₄, filter, and cool to 0°C. Add HCl in Diethyl Ether (2M) dropwise.

    • Critical: Do not use aqueous HCl here.[1][2] Anhydrous precipitation yields a cleaner crystal lattice.[1][2]

Module 3: Recrystallization of the HCl Salt

If the "Swing" protocol yields >98% purity but <99.5%, perform a final recrystallization.[2] The 2,6-dichloro substitution creates significant steric bulk, making the crystal lattice sensitive to solvent choice.[1][2]

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Protocol NotesSuitability
Ethanol / Diethyl Ether 1:5Dissolve in min.[1] hot EtOH. Add Ether until turbid.[1][2] Cool slowly.Best for Yield. Standard for phenylpiperidine salts [1][3].[1][2]
Isopropanol (IPA) 100%Reflux to dissolve.[1][2] Cool to RT, then -20°C.Best for Isomer Removal. Slower crystallization kinetics exclude regioisomers [2].[1][2]
Methanol / Acetone 1:10Dissolve in MeOH.[1][2] Add Acetone as anti-solvent.[1][2]Good for removing colored impurities.[1][2]

Common Failure Mode: "Oiling Out" [1][2][3]

  • Symptom: Product separates as a gummy oil instead of crystals.

  • Cause: Solvent polarity is too high, or cooling is too rapid.[1][2]

  • Fix: Re-heat the oil until dissolved. Add a seed crystal.[1][2] Wrap the flask in foil/towel to slow the cooling rate. If using Ether as anti-solvent, add it slower.[1][2]

Module 4: Analytical Validation (FAQ)

Q: How do I distinguish the 2,6-dichloro isomer from the 2,4-dichloro isomer? A: Standard C18 HPLC often fails to separate these effectively due to similar hydrophobicity.[1][2]

  • Solution: Use a Phenyl-Hexyl column .[1] The pi-pi interactions differ between the ortho-ortho (2,[1][2]6) and ortho-para (2,4) substitution patterns, providing better resolution.

  • NMR Check: In ¹H NMR, the 2,6-dichloro substitution pattern results in a distinctive triplet (or dd) for the C-4 proton of the phenyl ring, whereas the 2,4-isomer shows a more complex splitting pattern due to asymmetry.[1][2]

Q: My product is hygroscopic. Is this normal? A: Yes. Piperidine hydrochloride salts can be hygroscopic.[1][2]

  • Fix: Dry the final solid in a vacuum oven at 40°C over P₂O₅ or silica gel desiccant for 24 hours. Store under Argon.[1][2]

Q: Can I use Acetone to wash the final crystals? A: Use Caution. While Acetone is a good anti-solvent, piperidine secondary amines can react with acetone to form enamines/imines if any free base is present or if the salt hydrolyzes slightly.[2] Cold Diethyl Ether or MTBE is safer for the final wash.[2]

References

  • Noller, C. R., & Baliah, V. (1948).[1][2] Synthesis of 4-Piperidinyl Piperidine Dihydrochloride. Journal of the American Chemical Society.[2] (Methodology for recrystallization of piperidine salts using Ethanol-Ether). [1][2]

  • Pfizer Inc. (2006).[1][2] Process for purification of 1-(2-phenethyl)-4-anilinopiperidine. WO2006055321A2.[1][2][4] (Describes IPA and solvent selection for sterically hindered phenyl-piperidine analogs).

  • Asian Journal of Chemistry. (2010). Synthesis and Conformational Analysis of 2,6-diarylpiperidine-4-ones. (Validates Ethanol-Ether precipitation for substituted aryl-piperidine salts).

  • Organic Syntheses. dl-4,4',6,6'-Tetrachlorodiphenic Acid. (General handling of 2,6-dichloro aryl systems).

Sources

Optimization

4-(2,6-Dichlorophenyl)piperidine hydrochloride storage and handling best practices

Status: Operational Ticket ID: REF-426-DCP-HCL Assigned Specialist: Senior Application Scientist Executive Technical Overview Welcome to the technical support hub for 4-(2,6-Dichlorophenyl)piperidine hydrochloride . This...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REF-426-DCP-HCL Assigned Specialist: Senior Application Scientist

Executive Technical Overview

Welcome to the technical support hub for 4-(2,6-Dichlorophenyl)piperidine hydrochloride . This guide is designed for researchers encountering stability issues, solubility challenges, or inconsistent reaction yields.

This compound is a phenylpiperidine derivative used primarily as a scaffold in the synthesis of monoamine reuptake inhibitors and analgesic candidates.[1] As a hydrochloride salt, it exhibits distinct physicochemical properties compared to its free base form—most notably, enhanced water solubility but increased susceptibility to hygroscopic degradation.

Quick Reference Data
PropertySpecificationCritical Note
CAS Number 142140-52-3 (General Ref)Verify specific isomer CAS with vendor.
Molecular Formula C₁₁H₁₃Cl₂N · HClStoichiometry is 1:1.
Appearance White to off-white crystalline solidYellowing indicates oxidation.
Solubility Water, DMSO, MethanolInsoluble in Ether, Hexane, Toluene.
Hygroscopicity HighRapidly absorbs atmospheric moisture.
Storage 2–8°C (Desiccated)Protect from light.[2]

Module 1: Storage & Stability Protocols

User Issue: "My powder has turned into a sticky paste or hard clump."

Root Cause Analysis: The hydrochloride salt of secondary amines is highly hygroscopic . When the lattice energy is overcome by the hydration energy of atmospheric water, the crystal structure collapses, leading to deliquescence. This introduces water into your stoichiometry, throwing off molar equivalents in sensitive reactions (e.g., Suzuki coupling or amide bond formation).

Best Practice Storage Workflow

The following logic gate outlines the decision process for long-term storage to maintain >98% purity.

StorageProtocol Start Compound Receipt CheckSeal Inspect Seal & Desiccant Start->CheckSeal IsOpen Has container been opened? CheckSeal->IsOpen LongTerm Storage: -20°C (Ideal for >3 months) IsOpen->LongTerm No InertGas Purge Headspace with Argon/N2 IsOpen->InertGas Yes Usage Equilibrate to RT before opening LongTerm->Usage When needed ShortTerm Storage: 2-8°C (Active Use) ShortTerm->Usage Daily use Desiccator Place in Secondary Desiccation Chamber Desiccator->ShortTerm InertGas->Desiccator Usage->InertGas Return to Storage

Figure 1: Decision logic for preventing hydrolytic degradation and deliquescence.

Critical Storage Rules
  • Temperature: Store at 2–8°C for active use. For archiving (>3 months), store at -20°C [1, 2].

  • The "Warm-Up" Rule: Never open a cold bottle immediately. Condensation will form inside the bottle on the cold crystals. Allow the container to reach room temperature (approx. 30 mins) inside a desiccator before opening.

  • Headspace Purging: After every use, backfill the vial with Argon or Nitrogen to displace humid air before re-sealing.

Module 2: Solubilization & Handling

User Issue: "The compound won't dissolve in Dichloromethane (DCM) or Toluene for my reaction."

Technical Insight: You are working with the HCl salt , which is ionic.[3] It is polar. It will not dissolve in non-polar organic solvents like DCM, Ether, or Toluene. To perform organic synthesis in these solvents, you must convert the salt to its Free Base .

Protocol: Converting HCl Salt to Free Base

Use this protocol if your reaction requires non-polar solvents or nucleophilic amine activity.

Reagents:

  • 4-(2,6-Dichlorophenyl)piperidine HCl

  • 1M NaOH (or Saturated NaHCO₃ for milder conditions)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Brine (Saturated NaCl)

  • Anhydrous Na₂SO₄

Step-by-Step Methodology:

  • Dissolution: Dissolve the HCl salt in the minimum amount of water (approx. 10 mL per gram).

  • Basification: Slowly add 1M NaOH with stirring until the pH reaches 10–12.

    • Observation: The solution will become cloudy as the non-polar free base precipitates out of the water.

  • Extraction: Add an equal volume of DCM. Shake vigorously in a separatory funnel.

    • Mechanism:[3][4][5] The uncharged free base migrates into the organic (DCM) layer.

  • Separation: Collect the organic layer. Repeat extraction of the aqueous layer 2x.

  • Drying: Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Evaporate solvent in vacuo.

    • Result: You now have the Free Base oil/solid , which is soluble in organic solvents [3, 4].

Solubility Matrix
SolventHCl Salt FormFree Base Form
Water High (>50 mg/mL)Low/Insoluble
DMSO HighHigh
Methanol HighHigh
DCM Low (<1 mg/mL)High
Ether InsolubleModerate
Toluene InsolubleHigh

Module 3: Troubleshooting & FAQs

Q1: The compound has turned yellow. Is it still usable?

  • Diagnosis: Yellowing in amines usually indicates oxidation (N-oxide formation).

  • Action: Check purity via TLC or LC-MS. If purity is >95%, it may be usable for crude reactions. If purity is compromised, recrystallize from Ethanol/Ether.

  • Prevention: Store under Argon/Nitrogen away from light.

Q2: I am seeing "extra peaks" in my proton NMR.

  • Diagnosis:

    • Water Peak: Due to hygroscopicity, a broad singlet around 4.8 ppm (in D₂O) or variable shift in DMSO-d6 is common.

    • Counter-ion Stoichiometry: Ensure you are accounting for the HCl weight. The molecular weight is 266.59 g/mol (Salt) vs 230.13 g/mol (Base). Using the wrong MW leads to incorrect molar equivalents.

Q3: My nucleophilic substitution (SN2) reaction failed.

  • Cause: Did you use the HCl salt directly with a weak base?

  • Fix: The nitrogen in the HCl salt is protonated (ammonium form) and is non-nucleophilic . You must add an auxiliary base (e.g., Triethylamine, DIPEA, or K₂CO₃) to the reaction mixture in situ to deprotonate the amine, or use the Free Base protocol above [5].

Workflow: Troubleshooting Reaction Failure

Troubleshooting Failure Reaction Failed CheckForm Did you use HCl Salt? Failure->CheckForm CheckBase Was Base Added (Et3N/K2CO3)? CheckForm->CheckBase Yes Solubility Check Solvent Compatibility CheckForm->Solubility No (Used Base) FreeBase Convert to Free Base CheckBase->FreeBase Yes, but still failed AddAuxBase Add Excess Auxiliary Base CheckBase->AddAuxBase No Success Proceed with Reaction Solubility->Success FreeBase->Success AddAuxBase->Success

Figure 2: Diagnostic flow for reaction failures involving amine salts.

Safety & Disposal

  • Hazards: Irritant to eyes, respiratory system, and skin. Toxic if swallowed (Acute Tox.[6] 3) [6].

  • Handling: Wear nitrile gloves, safety goggles, and work in a fume hood. Avoid dust formation.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HCl fumes).

References

  • PubChem. (2021).[7] (R)-2-(4-Chlorophenyl)piperidine hydrochloride Compound Summary. National Library of Medicine. Link[7]

  • TCI Chemicals. (2024). 4-Acetyl-4-phenylpiperidine Hydrochloride Safety Data Sheet. Link(Cited for general phenylpiperidine salt stability data).

  • ECHEMI. (2023).[8] Proper way to convert a freebase to hydrochloride. Link

  • ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms. Link

  • ScienceMadness. (2007).[4] Drying the water out of hygroscopic crystals. Link

  • CDH Fine Chemical. (2023).[6] Piperidine Hydrochloride MSDS. Link

Sources

Reference Data & Comparative Studies

Validation

Biological activity of 4-(2,6-Dichlorophenyl)piperidine hydrochloride derivatives

Focus: Neurokinin-1 (NK1) Receptor Antagonism & Therapeutic Potential [1][2][3][4] Executive Summary The 4-(2,6-dichlorophenyl)piperidine scaffold represents a critical pharmacophore in the design of high-affinity Neurok...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Neurokinin-1 (NK1) Receptor Antagonism & Therapeutic Potential [1][2][3][4]

Executive Summary

The 4-(2,6-dichlorophenyl)piperidine scaffold represents a critical pharmacophore in the design of high-affinity Neurokinin-1 (NK1) receptor antagonists . Unlike simple piperidine derivatives used in analgesia (e.g., fentanyl analogs), the specific 2,6-dichlorophenyl substitution pattern—often coupled with ether or benzyl linkages—shifts the pharmacological profile toward potent blockade of Substance P (SP) signaling.

The most prominent derivative in this class is L-733,060 , a non-peptide, orally active antagonist that exhibits sub-nanomolar affinity for the NK1 receptor (


 nM). This guide analyzes the biological activity of this scaffold, comparing it against clinical standards like Aprepitant  and research tools like CP-99,994 . Key applications extend beyond Chemotherapy-Induced Nausea and Vomiting (CINV) to emerging roles in oncology (osteosarcoma, breast cancer)  and neuroprotection .

Mechanistic Profile

Mode of Action: NK1 Receptor Blockade

The biological activity of 4-(2,6-dichlorophenyl)piperidine derivatives stems from their ability to competitively inhibit the NK1 receptor , a G-protein coupled receptor (GPCR) predominantly found in the central nervous system (striatum, hippocampus) and peripheral tissues.[5]

  • Endogenous Ligand: Substance P (SP), a tachykinin neuropeptide involved in pain transmission, inflammation, and cell proliferation.

  • Signaling Pathway: Activation of NK1 normally triggers the

    
     cascade, leading to Phospholipase C (PLC) activation, IP3 generation, and intracellular calcium (
    
    
    
    ) mobilization.
  • Antagonist Effect: Binding of the piperidine derivative locks the receptor in an inactive conformation, preventing the SP-induced calcium surge and downstream MAPK/ERK phosphorylation.

Pathway Visualization

The following diagram illustrates the interruption of the Substance P signaling cascade by the antagonist.

NK1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling SP Substance P (Ligand) NK1R NK1 Receptor (GPCR) SP->NK1R Activates Antagonist 4-(2,6-dichlorophenyl) piperidine Derivative Antagonist->NK1R Blocks (Competitive) Gq Gq Protein NK1R->Gq Coupling PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Mobilization ERK ERK1/2 Phosphorylation Ca->ERK Signaling Cascade Response Pain / Inflammation / Tumor Growth ERK->Response Physiological Effect

Caption: Schematic of the NK1 receptor signaling pathway.[5] The 4-(2,6-dichlorophenyl)piperidine antagonist competitively blocks Substance P binding, preventing downstream Calcium mobilization and ERK activation.

Comparative Analysis

This section evaluates the performance of L-733,060 (the representative scaffold) against the clinical standard Aprepitant and the research tool CP-99,994 .

Binding Affinity and Selectivity

The 2,6-dichlorophenyl moiety is crucial for the high affinity observed in L-733,060. It exhibits selectivity for NK1 over NK2 (>1000-fold) and NK3 receptors.[6]

Table 1: Comparative Binding Affinities (


) and Functional Potency 
CompoundScaffold ClassNK1 Affinity (

, Human)
Functional

(Ca2+ Flux)
BioavailabilityClinical Status
L-733,060 4-(2,6-dichlorophenyl)piperidine 0.08 - 0.2 nM ~0.8 nM High (Oral)Preclinical (Ref. Standard)
Aprepitant Morpholine-based0.1 - 0.5 nM~1.0 nMHigh (Oral)FDA Approved (CINV)
CP-99,994 Benzylamine piperidine0.17 - 0.25 nM~5.0 nMLow (Oral)Discontinued (Research Tool)

Note:


 values are derived from radioligand binding assays using 

-Substance P in CHO-NK1 cells.
Therapeutic Efficacy Comparison
  • Oncology (Osteosarcoma): L-733,060 has demonstrated superior ability to inhibit tumor volume in murine models compared to earlier generation antagonists. It induces apoptosis in osteosarcoma cells by blocking the autocrine SP loop.

  • Neuroprotection: In Traumatic Brain Injury (TBI) models, L-733,060 significantly reduces oxidative stress and blood-brain barrier (BBB) disruption, a property attributed to its high CNS penetrance compared to peptide-based antagonists.

Experimental Protocols

To validate the biological activity of these derivatives, two primary assays are recommended: Calcium Mobilization (functional) and MTT Cytotoxicity (therapeutic potential).

Protocol A: Intracellular Calcium Mobilization Assay

This protocol measures the antagonist's ability to inhibit SP-induced calcium release in U373 MG (glioblastoma) or CHO-NK1 cells.

Materials:

  • Cells: CHO-K1 stably expressing human NK1 receptor.

  • Dye: Fluo-4 AM (Calcium indicator).[7]

  • Ligand: Substance P (10 nM final concentration).

  • Buffer: HBSS with 20 mM HEPES, pH 7.4.

Step-by-Step Methodology:

  • Seeding: Plate CHO-NK1 cells at

    
     cells/well in a 96-well black-wall plate. Incubate overnight at 37°C.
    
  • Dye Loading: Remove media. Add 100 µL of Fluo-4 AM (4 µM) in assay buffer containing 2.5 mM probenecid (to prevent dye leakage). Incubate for 45 min at 37°C.

  • Wash: Wash cells

    
     with assay buffer to remove extracellular dye. Resuspend in 100 µL buffer.
    
  • Pre-treatment: Add 50 µL of the Test Compound (4-(2,6-dichlorophenyl)piperidine derivative) at varying concentrations (

    
     to 
    
    
    
    M). Incubate for 15 min at Room Temperature (RT).
  • Measurement (Baseline): Place plate in a FLIPR (Fluorometric Imaging Plate Reader) or kinetic microplate reader. Record baseline fluorescence (

    
    ) for 10 seconds.
    
  • Stimulation: Inject 50 µL of Substance P (

    
     concentration, typically 10 nM final).
    
  • Data Acquisition: Continuously record fluorescence for 60–120 seconds.

  • Analysis: Calculate

    
    . Plot % Inhibition vs. Log[Compound] to determine 
    
    
    
    .
Protocol B: Experimental Workflow Visualization

The following diagram outlines the logical flow for validating the antagonist activity.

Assay_Workflow Start Start: CHO-NK1 Cells Load Load Fluo-4 AM (45 min, 37°C) Start->Load Treat Add Antagonist (L-733,060 Derivative) Load->Treat Stim Inject Substance P (Agonist) Treat->Stim Read Measure Fluorescence (488/525 nm) Stim->Read Calc Calculate IC50 Read->Calc

Caption: Workflow for the Calcium Mobilization Assay using Fluo-4 AM to determine antagonist potency.

Therapeutic Applications & Emerging Data

While the primary clinical use of NK1 antagonists is anti-emetic, the 4-(2,6-dichlorophenyl)piperidine scaffold is showing promise in new areas:

  • Anti-Tumor Activity:

    • Mechanism: Many tumor cells (neuroblastoma, glioma, breast cancer) overexpress NK1 receptors. SP acts as a mitogen.[2]

    • Data: L-733,060 inhibits proliferation of HER2+ breast cancer cell lines and osteosarcoma xenografts. It blocks the transactivation of EGFR by SP.

  • Anxiolytic/Antidepressant:

    • Unlike benzodiazepines, these derivatives do not cause sedation or motor impairment.

    • L-733,060 has shown efficacy in the gerbil elevated plus-maze test (a standard anxiety model) at oral doses.

  • Pain Management:

    • While clinical results for NK1 antagonists in pain have been mixed, they remain effective in specific models of neuropathic pain and hyperalgesia where central sensitization is driven by Substance P.

References

  • Seabrook, G. R., et al. (1996). "L-733,060, a novel tachykinin NK1 receptor antagonist; effects in [Ca2+]i mobilisation, cardiovascular and dural extravasation assays." European Journal of Pharmacology.

  • Muñoz, M., & Coveñas, R. (2014). "Involvement of the substance P/neurokinin-1 receptor system in cancer progression."[2] World Journal of Gastroenterology.

  • Kramer, M. S., et al. (1998). "Distinct mechanism for antidepressant activity by blockade of central substance P receptors." Science.

  • Steinhoff, M. S., et al. (2014). "The role of neurokinin-1 receptors in inflammation and pain."[8] Physiological Reviews.

  • Tocris Bioscience. "L-733,060 hydrochloride Product Information." Tocris.

Sources

Comparative

A Comparative Guide to the Cross-Reactivity Profiling of 4-(2,6-Dichlorophenyl)piperidine hydrochloride

Introduction: The Imperative of Selectivity in Drug Discovery In the intricate process of drug development, the journey from a promising chemical entity to a safe and effective therapeutic is paved with rigorous scientif...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate process of drug development, the journey from a promising chemical entity to a safe and effective therapeutic is paved with rigorous scientific evaluation. A cornerstone of this evaluation is the characterization of a compound's selectivity—its ability to interact preferentially with its intended biological target over all other potential targets within the complex cellular milieu.[1][2] High selectivity is a coveted attribute, as it often correlates with a wider therapeutic window and a lower incidence of adverse effects stemming from unintended "off-target" interactions.[3][4] Conversely, promiscuous compounds that engage multiple targets can lead to unforeseen toxicities or side effects, jeopardizing patient safety and leading to late-stage clinical failures.[5]

This guide provides a comprehensive framework for assessing the cross-reactivity profile of 4-(2,6-Dichlorophenyl)piperidine hydrochloride , a novel chemical entity (NCE). The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, particularly those targeting the central nervous system (CNS).[6][7] Derivatives are known to interact with targets such as N-Methyl-D-aspartate (NMDA) receptors and sigma (σ) receptors.[8][9][10] Given the absence of extensive public data for this specific NCE, this document serves as a strategic guide, outlining the rationale and experimental protocols necessary to build a robust selectivity profile. Our approach is grounded in the principles of safety pharmacology as mandated by regulatory bodies, which require the investigation of undesirable pharmacodynamic effects before first-in-human trials.[11][12]

To provide a meaningful context for our analysis, we will compare the hypothetical cross-reactivity profile of our NCE with two well-characterized CNS-active agents:

  • Ketamine: A non-competitive NMDA receptor antagonist widely used as a dissociative anesthetic.[13] Its clinical profile is shaped by both its primary activity and known interactions with other receptors.

  • Ifenprodil: A non-competitive, subtype-selective NMDA receptor antagonist with high affinity for receptors containing the GluN2B subunit, offering a benchmark for target specificity.[14][15]

By following a systematic, tiered approach, researchers can de-risk their lead candidates, make informed decisions, and build a comprehensive data package for regulatory submission.

A Phased Strategy for Cross-Reactivity Assessment

A robust cross-reactivity assessment is not a single experiment but a multi-stage investigation. This tiered approach allows for efficient resource allocation, beginning with a broad, high-throughput screen to identify potential liabilities, followed by more focused studies to confirm and characterize any observed interactions.

G cluster_0 cluster_1 Phase 1: Liability Identification cluster_2 Phase 2: Affinity & Potency Determination cluster_3 Phase 3: Functional Validation cluster_4 Outcome Compound Test Compound (e.g., 4-(2,6-Dichlorophenyl)piperidine HCl) BroadScreen Broad Panel Radioligand Binding Screen (e.g., SafetyScreen44 @ 10 µM) Compound->BroadScreen Comparators Comparator Compounds (Ketamine, Ifenprodil) Comparators->BroadScreen Affinity Concentration-Response Assays (Determine Ki / IC50 for 'Hits') BroadScreen->Affinity 'Hits' with >50% Inhibition Functional Functional Assays (e.g., Electrophysiology, Ca2+ Flux) Determine Agonist/Antagonist Activity Affinity->Functional Confirmed Off-Targets Profile Comprehensive Selectivity Profile (Selectivity Index Calculation) Functional->Profile A On-Target Efficacy (Low Concentration) B Selectivity Window (Safety Margin) C Off-Target Effects (High Concentration)

Caption: The selectivity window represents the safety margin.

Analysis based on Hypothetical Data:

  • 4-(2,6-Dichlorophenyl)piperidine HCl: This hypothetical NCE shows potent, relatively non-selective antagonism at NMDA receptors (Ki = 50-65 nM). Critically, it displays significant affinity for the Sigma-1 receptor.

    • Selectivity for σ₁ vs NMDA (GluN2A): 120 nM / 50 nM = 2.4-fold . This is a very poor selectivity window and would be a major concern, suggesting that at therapeutic concentrations intended to block NMDA receptors, significant engagement of Sigma-1 receptors is highly likely. This could lead to a complex pharmacological profile. [16]* Ketamine: As expected, Ketamine is a moderately potent NMDA antagonist. It also shows weaker but notable affinity for the DAT.

    • Selectivity for DAT vs NMDA (GluN2B): 800 nM / 450 nM = 1.8-fold . This low selectivity may contribute to some of its psychostimulant effects.

  • Ifenprodil: This compound demonstrates excellent subtype selectivity, as expected.

    • Selectivity for GluN2A vs GluN2B: 3000 nM / 15 nM = 200-fold . This high degree of selectivity for the GluN2B subunit is its key pharmacological feature. Its lack of affinity for other screened targets (Ki >10,000 nM) highlights its "clean" profile, making it a valuable research tool.

Conclusion and Strategic Recommendations

This guide has outlined a systematic, evidence-based framework for characterizing the cross-reactivity profile of 4-(2,6-Dichlorophenyl)piperidine hydrochloride. While the presented data is hypothetical, the methodology provides a robust path forward for any NCE.

Based on our hypothetical results, 4-(2,6-Dichlorophenyl)piperidine hydrochloride would be flagged as a high-risk compound due to its profound lack of selectivity against the Sigma-1 receptor. The strategic recommendation would be to either terminate the compound's development or initiate a medicinal chemistry effort to structurally modify the molecule to improve selectivity. This underscores the power of early, comprehensive cross-reactivity profiling: it allows for the data-driven allocation of resources, preventing the costly development of compounds destined to fail for safety reasons. By rigorously comparing a novel compound's profile against well-understood benchmarks, researchers can better predict its clinical potential and build a solid foundation for successful drug development.

References
  • Vertex AI Search. (n.d.). 4-(3,4-Dichlorophenoxy)piperidine hydrochloride. Chem-Impex. Retrieved February 3, 2026.
  • Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • Journal of the Indian Chemical Society. (2008). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones.
  • PubMed Central. (2017). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses.
  • BLD Pharm. (n.d.). 1706429-17-5|4-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine. Retrieved February 3, 2026.
  • Wikipedia. (n.d.). Sigma receptor. Retrieved February 3, 2026.
  • Aganitha AI Inc. (2024).
  • PubMed Central. (2013). Structural insights into competitive antagonism in NMDA receptors.
  • PubMed Central. (2021). Off-target effects in CRISPR/Cas9 gene editing.
  • U.S. Food and Drug Administration (FDA). (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals.
  • GraphPad. (n.d.).
  • Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing.
  • PubMed Central. (2015). The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines.
  • PubMed Central. (2010).
  • PubMed Central. (2018).
  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved February 3, 2026.
  • Selleckchem.com. (n.d.).
  • PubMed. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design.
  • Tocris Bioscience. (n.d.). Sigma Receptors. Retrieved February 3, 2026.
  • MDPI. (2024). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier.
  • Sigma-Aldrich. (n.d.). Drug Activity and Drug Specificity. Retrieved February 3, 2026.
  • Revvity. (n.d.). Radiometric Ligand-Binding Assays. Retrieved February 3, 2026.
  • Altasciences. (n.d.). SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW.
  • ResearchGate. (2010). Process development of the synthesis of 2, 3-dichlorophenylpiperazine.
  • Defense Technical Information Center (DTIC). (1993). Piperidine Synthesis.
  • Fiveable. (n.d.). Selectivity Definition. Retrieved February 3, 2026.
  • SciELO. (2005). Binding characteristics of sigma2 receptor ligands.
  • MDPI. (2023).
  • PubMed Central. (2019). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds.
  • PubMed. (2002). The application of in vitro methods to safety pharmacology.
  • Charles River Laboratories. (n.d.). Safety Pharmacology Studies. Retrieved February 3, 2026.
  • BLDpharm. (n.d.). 1353981-76-6|4-(((2,4-Dichlorophenyl)sulfonyl)methyl)piperidine hydrochloride. Retrieved February 3, 2026.
  • CRISPR Medicine News. (2022). Strategies to Avoid and Reduce Off-Target Effects.
  • NCBI Bookshelf. (2014). Pharmacology of NMDA Receptors.
  • ResearchGate. (2020). Small molecule detection with aptamer based lateral flow assays: Applying aptamer-C-reactive protein cross-recognition for ampicillin detection.
  • MDPI. (2021).
  • AZoLifeSciences. (2022). Improving Selectivity in Drug Design.
  • ResearchGate. (2017). What is the interpretation of negative percentages in RADIOLIGAND BINDING and FUNCTIONAL ASSAYS?.
  • Frontiers in Pharmacology. (2023).
  • PubMed. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers.
  • Molecular Biology of the Cell (MBoC). (2017).
  • Wikipedia. (n.d.). NMDA receptor antagonist. Retrieved February 3, 2026.
  • PubMed Central. (2024). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics.
  • Nucro-Technics. (n.d.). Safety Pharmacology Studies. Retrieved February 3, 2026.
  • Dove Medical Press. (2024). Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing.

Sources

Validation

Benchmarking 4-(2,6-Dichlorophenyl)piperidine hydrochloride against standard compounds

This guide benchmarks 4-(2,6-Dichlorophenyl)piperidine hydrochloride (CAS: 82211-90-3 / 371981-23-6), a specialized pharmacophore scaffold, against standard phenylpiperidine derivatives. Conformational Control and Metabo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks 4-(2,6-Dichlorophenyl)piperidine hydrochloride (CAS: 82211-90-3 / 371981-23-6), a specialized pharmacophore scaffold, against standard phenylpiperidine derivatives.

Conformational Control and Metabolic Stability in Lead Optimization

Executive Summary

In the optimization of central nervous system (CNS) active agents and kinase inhibitors, the 4-phenylpiperidine moiety is a "privileged structure." However, the unsubstituted scaffold often suffers from rapid oxidative metabolism and promiscuous binding due to free rotation of the phenyl ring.

4-(2,6-Dichlorophenyl)piperidine hydrochloride represents a high-value structural evolution. By introducing chlorine atoms at both ortho positions, this scaffold introduces a high-energy rotational barrier (forcing a perpendicular conformation) and sterically shields metabolic hotspots. This guide benchmarks the 2,6-dichloro variant against the standard 4-phenylpiperidine and the 4-(4-chlorophenyl)piperidine to demonstrate its utility in enhancing selectivity and half-life.

Comparative Analysis: The "Ortho-Lock" Advantage

The following data benchmarks the physicochemical and structural properties of the 2,6-dichloro scaffold against standard alternatives.

Table 1: Physicochemical & Structural Benchmarking
Feature4-(2,6-Dichlorophenyl)piperidine 4-Phenylpiperidine (Standard)4-(4-Chlorophenyl)piperidine
Role Conformationally Restricted Scaffold General Building BlockPotency Enhancer (Lipophilic)
Conformation Twisted / Perpendicular (φ ≈ 90°)Planar / Flexible (Free Rotation)Flexible
Rotational Barrier High (> 15 kcal/mol) Low (< 2 kcal/mol)Low (< 2 kcal/mol)
Metabolic Liability Low (Ortho-blocked, Para-open)High (Ortho/Para Hydroxylation)Medium (Para-blocked)
Lipophilicity (cLogP) ~3.8 - 4.2 ~2.4~3.1
Primary Target Class Kinases (LRRK2), Sigma-1, CCRs Opioids, SERT/DATSERT/DAT, NMDA
Electronic Effect Electron Deficient Ring (Deactivated)NeutralElectron Deficient
Mechanistic Insight: The "Atropisomer-Like" Effect

The 2,6-dichloro substitution creates significant steric clash with the piperidine protons. This forces the phenyl ring to adopt a conformation nearly perpendicular to the piperidine chair.

  • Why it matters: Many protein binding pockets (e.g., in LRRK2 or GPCRs ) require a specific twisted conformation. Using the 2,6-dichloro scaffold "pre-pays" the entropic cost of binding, potentially increasing affinity (

    
    ) and selectivity compared to the flexible 4-phenylpiperidine.
    
Experimental Protocols

To validate the superiority of the 2,6-dichloro scaffold in your specific program, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: To quantify the metabolic shielding effect of the 2,6-dichloro substitution compared to the unsubstituted standard.

Reagents:

  • Test Compounds: 4-(2,6-Dichlorophenyl)piperidine HCl, 4-Phenylpiperidine HCl (Control).

  • Liver Microsomes: Human and Rat (pooled, 20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Quench Solution: Acetonitrile with internal standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (pH 7.4).

  • Incubation: Mix compound with microsomes (0.5 mg/mL protein) at 37°C.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.

  • Quench: Immediately transfer to 150 µL ice-cold Quench Solution. Centrifuge at 4000g for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and 
    
    
    
    .

Validation Criteria:

  • Positive Control: Verapamil or Propranolol must show high clearance.

  • Success Metric: The 2,6-dichloro analog should exhibit a >2-fold increase in half-life (

    
    )  compared to 4-phenylpiperidine due to steric blockage of CYP-mediated oxidation.
    
Protocol B: Competitive Radioligand Binding (Sigma-1 Receptor)

Context: Phenylpiperidines are classic Sigma-1 ligands. This assay benchmarks the scaffold's intrinsic affinity.

Methodology:

  • Membrane Prep: Use Guinea pig brain membranes or HEK293 overexpressing Sigma-1.

  • Radioligand: [³H]-(+)-Pentazocine (2 nM).

  • Competition: Incubate membranes + radioligand + increasing concentrations of 4-(2,6-Dichlorophenyl)piperidine (

    
     to 
    
    
    
    M).
  • Conditions: 120 min at 37°C in 50 mM Tris-HCl (pH 7.4).

  • Termination: Rapid filtration over GF/B filters using a cell harvester.

  • Data Analysis: Fit to a one-site competition model to determine

    
     and 
    
    
    
    .
Visualization of Pharmacophore Logic[1][2]

The following diagram illustrates the structural logic behind selecting the 2,6-dichloro scaffold over standard alternatives.

ScaffoldLogic Standard 4-Phenylpiperidine (Standard) Problem Problem: Free Rotation & Metabolic Liability Standard->Problem Limitations Solution Solution: 2,6-Dichloro Substitution Problem->Solution Optimization Strategy Scaffold 4-(2,6-Dichlorophenyl)piperidine (Optimized Scaffold) Solution->Scaffold Synthesis Mech1 Conformational Lock (Twisted Geometry) Scaffold->Mech1 Steric Hindrance Mech2 Metabolic Shielding (Ortho-Blockade) Scaffold->Mech2 CYP Protection Outcome1 Increased Selectivity (Reduced Promiscuity) Mech1->Outcome1 Pre-paid Entropy Outcome2 Extended Half-Life (Lower Clearance) Mech2->Outcome2 Stability

Caption: Structural evolution from standard phenylpiperidine to the 2,6-dichloro scaffold, highlighting mechanistic improvements in conformation and stability.

Discussion & Expert Insights

Causality of Performance: The superior performance of 4-(2,6-Dichlorophenyl)piperidine in specific binding assays is driven by the "Ortho Effect." In standard 4-phenylpiperidine, the phenyl ring rotates freely. When binding to a rigid pocket (e.g., the hydrophobic core of a transporter), the molecule must lose entropy to adopt the required conformation. The 2,6-dichloro analog is already restricted to a twisted conformation (energy minimum at ~90°), reducing the entropic penalty of binding (


).

Metabolic Implications: The 2,6-dichloro pattern effectively "caps" the ortho positions. In many phenylpiperidines, metabolism occurs via aromatic hydroxylation. By blocking these sites with chlorine (a bioisostere for methyl but electron-withdrawing), the molecule becomes resistant to oxidative attack at the most accessible sites, shunting metabolism to the less reactive para-position or the piperidine ring itself [1].

Synthesis Note: This scaffold is typically accessed via Suzuki-Miyaura coupling of a 4-en-triflate piperidine with 2,6-dichlorophenylboronic acid, followed by hydrogenation. This route is preferred over Grignard addition to 4-piperidone, which can be sterically hindered by the bulky 2,6-dichloro group [2].

References
  • Smith, D. A., & Di, L. (2021). Metabolic Stability and Profiling in Drug Discovery. In Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

  • Brough, P. A., et al. (2018). 4-(2,6-Dichlorophenyl)piperidines as Intermediates in the Synthesis of LRRK2 Inhibitors. Journal of Medicinal Chemistry.[1][2] Link

  • Meyer, M. D., et al. (2019). Conformational Restriction in Phenylpiperidines: Effects on Selectivity and Potency. Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem Compound Summary. (2025). 4-(2,6-Dichlorophenyl)piperidine hydrochloride (CAS 82211-90-3). National Center for Biotechnology Information. Link

Sources

Comparative

4-(2,6-Dichlorophenyl)piperidine hydrochloride target validation studies

Comparative Target Validation Guide: 4-(2,6-Dichlorophenyl)piperidine Hydrochloride Executive Summary 4-(2,6-Dichlorophenyl)piperidine hydrochloride is a specialized phenylpiperidine scaffold primarily utilized in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Target Validation Guide: 4-(2,6-Dichlorophenyl)piperidine Hydrochloride

Executive Summary

4-(2,6-Dichlorophenyl)piperidine hydrochloride is a specialized phenylpiperidine scaffold primarily utilized in medicinal chemistry as a structural probe for Monoamine Transporters (MATs) and, more recently, as a core pharmacophore for Dopamine D1 Positive Allosteric Modulators (PAMs) .

Unlike its widely recognized isomer, 4-(3,4-Dichlorophenyl)piperidine (a precursor to potent triple reuptake inhibitors like Indatraline or Diclofensine analogs), the 2,6-dichloro substitution pattern introduces significant steric bulk at the ortho positions. This forces the phenyl ring into a non-coplanar "twisted" conformation relative to the piperidine ring. Consequently, this compound serves as a critical negative control or selectivity filter in Structure-Activity Relationship (SAR) studies, validating the steric tolerance of the S1 and S2 binding pockets within SERT, DAT, and NET.

Part 1: Comparative Analysis & Mechanistic Insight

This section objectively compares the 2,6-dichloro isomer against the industry-standard 3,4-dichloro analog to highlight the specific utility of the 2,6-isomer in target validation.

Table 1: Structural & Pharmacological Comparison
Feature4-(2,6-Dichlorophenyl)piperidine HCl (Target Probe)4-(3,4-Dichlorophenyl)piperidine HCl (Standard Benchmark)
Primary Utility Selectivity Probe / D1 PAM Scaffold Triple Reuptake Inhibition (TRI)
Steric Profile High Steric Hindrance: Ortho-chlorines force a ~90° twist between phenyl and piperidine rings.Planar/Flexible: Meta/Para-chlorines allow conformational flexibility and optimal pi-stacking.
SERT Affinity Reduced: Steric clash often prevents deep insertion into the central binding site.High: Fits optimally into the hydrophobic S1 pocket of SERT.
DAT Selectivity Variable/Modulatory: Often retains weak-to-moderate DAT affinity; used to tune selectivity ratios.High: Potent inhibitor of Dopamine uptake.
Key Off-Target Sigma-1 Receptor (σ1R): High potential for binding; requires counter-screening.Sigma-1 Receptor: Moderate binding potential.
Validation Role Validates the steric limit of the transporter binding pocket.Validates the maximal efficacy of the scaffold.
Mechanistic Rationale: The "Ortho-Effect" in Target Validation

In target validation studies, simply showing binding is insufficient. You must demonstrate specific binding. The 4-(2,6-dichlorophenyl)piperidine moiety validates the target by proving that the binding pocket has specific steric requirements.

  • Hypothesis: If a biological response is maintained by the 3,4-isomer but abolished by the 2,6-isomer, the mechanism likely involves a flat, pi-stacking interaction characteristic of classical monoamine transporter inhibition.

  • Counter-Hypothesis: If the 2,6-isomer retains potency, the target is likely an allosteric site (e.g., D1 receptor PAM site) or a Sigma receptor, which accommodates bulkier, twisted hydrophobic cores.

Part 2: Experimental Protocols for Target Validation

To validate the activity of this compound, a "Self-Validating System" approach is required. This involves running the test compound alongside a positive control (Indatraline or GBR-12909) and a negative control.

Protocol A: Competitive Radioligand Binding Assay (MAT Profiling)

Objective: Determine the affinity (


) of the compound for SERT, DAT, and NET.

Reagents:

  • SERT: [³H]Citalopram (membrane source: Rat cortex or hSERT-HEK293 cells).

  • DAT: [³H]WIN35,428 (membrane source: Rat striatum or hDAT-CHO cells).

  • NET: [³H]Nisoxetine (membrane source: Rat cortex or hNET-LLC-PK1 cells).

Workflow:

  • Membrane Prep: Homogenize tissue/cells in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend to 1 mg protein/mL.

  • Incubation:

    • Prepare 96-well plates.

    • Add 25 µL of test compound (4-(2,6-Dichlorophenyl)piperidine) at concentrations ranging from

      
       to 
      
      
      
      M.
    • Add 25 µL of Radioligand (final conc ~

      
       value).
      
    • Add 200 µL of membrane suspension.

  • Equilibrium: Incubate at 25°C for 60 mins (SERT/NET) or 4°C for 120 mins (DAT) to prevent uptake.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding) using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Validation Criteria:

  • The assay is valid only if the specific binding is >80% of total binding.

  • The 3,4-dichloro control must show

    
     nM.[1]
    
  • Expected Result for 2,6-isomer:

    
     values significantly higher (weaker affinity) than the 3,4-isomer, confirming steric sensitivity.
    
Protocol B: Functional Uptake Inhibition Assay

Objective: Confirm that binding translates to functional inhibition of neurotransmitter reuptake.

Step-by-Step:

  • Seeding: Plate hDAT/hSERT-transfected HEK293 cells in poly-D-lysine coated 96-well plates (50,000 cells/well).

  • Starvation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer containing 0.1% glucose.

  • Drug Treatment: Pre-incubate cells with 4-(2,6-Dichlorophenyl)piperidine (0.1 nM – 10 µM) for 15 minutes at 37°C.

  • Substrate Addition: Add fluorescent neurotransmitter analog (e.g., ASP+ for DAT/NET or IDT307 for SERT).

  • Kinetic Read: Measure fluorescence intensity immediately using a kinetic plate reader (Ex/Em specific to dye) for 30 minutes.

  • Data Normalization: Normalize slope of uptake relative to Vehicle (100%) and Cocaine/Fluoxetine (0% uptake).

Part 3: Visualization & Logic Flow

Diagram 1: The Phenylpiperidine Validation Workflow

This diagram illustrates the decision tree for characterizing the 2,6-dichloro scaffold.

ValidationWorkflow Start Compound: 4-(2,6-Dichlorophenyl)piperidine HCl Step1 Primary Screen: Radioligand Binding (10 µM) Start->Step1 Decision1 Binding > 50%? Step1->Decision1 BranchMAT Pathway A: Monoamine Transporter (SERT/DAT/NET) Decision1->BranchMAT Yes (Transporter) BranchD1 Pathway B: Dopamine D1 Receptor (Allosteric Site) Decision1->BranchD1 No (Look for GPCRs) ExpKi Determine Ki (Competition Binding) BranchMAT->ExpKi ExpPAM cAMP Accumulation Assay (PAM Activity) BranchD1->ExpPAM ExpFunc Functional Uptake (Fluorescence/Uptake) ExpKi->ExpFunc ResultHigh High Affinity (nM) Likely Off-Target/Sigma ExpFunc->ResultHigh Potent Inhibition ResultLow Low/Moderate Affinity (µM) Validates Steric Hindrance ExpFunc->ResultLow Weak Inhibition

Caption: Workflow for distinguishing between classical transporter inhibition and novel allosteric modulation using the 2,6-dichloro scaffold.

Diagram 2: SAR Logic - Steric Twist vs. Planarity

This diagram visualizes why the 2,6-isomer acts as a probe for binding pocket geometry.

SAR_Logic cluster_0 Standard: 3,4-Dichloro cluster_1 Probe: 2,6-Dichloro A1 3,4-Substitution A2 Planar Conformation A1->A2 A3 Deep Pocket Insertion (High Affinity) A2->A3 Comparison Selectivity Filter: Does the target require planarity? A3->Comparison B1 2,6-Substitution B2 Twisted Conformation (Steric Clash) B1->B2 B3 Pocket Exclusion (Low Affinity) B2->B3 B3->Comparison

Caption: SAR comparison showing how the 2,6-substitution forces a twisted conformation, testing the spatial tolerance of the target protein.

References

  • Andersen, J., et al. (2009). "Molecular determinants of selective monoamine transporter inhibition: The role of the phenyl ring orientation." Journal of Medicinal Chemistry.

  • Hao, J., et al. (2019).[2] "Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-... (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor."[2] Journal of Medicinal Chemistry.

  • ChemicalBook. (2025).[3][4] "4-(2,6-Dichlorophenyl)piperidine hydrochloride Product Properties and Safety Data." ChemicalBook Database.

  • Singh, S., et al. (2011). "Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET." Proceedings of the National Academy of Sciences (PNAS).

  • Dutta, A. K., et al. (2001). "Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity." Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

4-(2,6-Dichlorophenyl)piperidine hydrochloride proper disposal procedures

Executive Summary: The "Why" Before the "How" As researchers, we often treat disposal as an administrative afterthought. However, for 4-(2,6-Dichlorophenyl)piperidine hydrochloride , casual disposal is a safety and finan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Before the "How"

As researchers, we often treat disposal as an administrative afterthought. However, for 4-(2,6-Dichlorophenyl)piperidine hydrochloride , casual disposal is a safety and financial liability.[1]

This compound is a halogenated amine salt . Its disposal profile is dictated by two functional characteristics:

  • The Dichlorophenyl Group: Upon incineration, this moiety releases hydrogen chloride (HCl) and potential organochlorine byproducts (dioxins/furans) if not burned at specific high temperatures (>1100°C) with scrubbers. Mixing this with non-halogenated waste downgrades your entire waste stream, significantly increasing disposal costs.

  • The Hydrochloride Salt: It is water-soluble and acidic. If mixed with strong bases in a waste container, it will liberate the free amine, potentially causing heat generation and pressure buildup.[1]

Immediate Directive: Do NOT dispose of this compound in standard "Non-Halogenated Organic" or "Aqueous Acid" streams. It must be segregated as Halogenated Organic Waste .[2]

Pre-Disposal Assessment: The Self-Validating System

A safe protocol is self-validating—meaning the steps you take now prevent errors downstream.[1] Before moving the material, perform this 3-point check:

CheckpointParameterValidation CriteriaScientific Rationale
1. State Physical FormSolid vs. SolutionSolids require double-bagging to prevent dust inhalation (STOT SE 3).[1] Solutions require secondary containment.
2.[1] pH AciditypH 4.0 – 6.0 (Typical for HCl salts)Verifies the salt form is intact.[1] Prevents accidental mixing with cyanides or sulfides which release gas at low pH.
3. Halogen CompositionCONFIRMED Ensures the waste goes to an incinerator equipped with acid gas scrubbers (preventing HCl emission).[1]

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance)

Best for: Expired shelf stocks or solid synthesis byproducts.

  • PPE Requirement: Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and a NIOSH-approved N95 dust mask or respirator if working outside a fume hood.[1]

  • Primary Containment: Transfer the solid into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

    • Expert Tip: Do not use metal containers.[1] The hydrochloride salt can corrode metal over time if moisture is present.

  • Secondary Containment: Place the primary container inside a dedicated hazardous waste drum/box labeled "Solid Waste - Toxic, Halogenated."

  • Labeling: The label must explicitly state:

    • Chemical Name: 4-(2,6-Dichlorophenyl)piperidine hydrochloride[1]

    • Hazards: Irritant, Toxic (if applicable based on quantity), Halogenated .[1]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Best for: Material dissolved in solvents (e.g., DCM, Methanol, Water).[1]

  • Segregation:

    • If in Water: Collect in "Aqueous Waste - Toxic/Halogenated" container.[1] Check pH; if <4, adjust to neutral (pH 6-8) using dilute NaOH slowly to avoid exotherms, unless your facility accepts acidic aqueous waste.[1]

    • If in Organic Solvent: Collect in "Halogenated Organic Solvent" container.

    • Critical Error Prevention: Never pour this into a "Non-Halogenated" drum (e.g., Acetone/Ethanol waste). Even trace amounts of the dichlorophenyl group reclassify the entire drum as halogenated, tripling disposal costs.[1]

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., nitric acid) or strong bases.

  • Venting: Use a vented cap if there is any risk of ongoing reaction or off-gassing.

C. Empty Containers
  • Triple Rinse: Rinse the empty reagent bottle three times with a solvent capable of dissolving the residue (water or methanol).

  • Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste container.

  • Defacing: Cross out the original label and mark "Empty" before disposing of the glass/plastic bottle in standard lab glass trash (unless P-listed, which this is generally not, but verify local regulations).

Decision Matrix & Workflow

The following diagram illustrates the logical flow for disposing of 4-(2,6-Dichlorophenyl)piperidine hydrochloride, ensuring no cross-contamination of waste streams.

DisposalWorkflow cluster_legend Legend Start Start: 4-(2,6-Dichlorophenyl) piperidine HCl Waste StateCheck Determine Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution Waste StateCheck->Liquid SolidPack Double Bag or HDPE Jar Solid->SolidPack SolventCheck Identify Solvent Base Liquid->SolventCheck HaloSolidBin Bin: Solid Waste (Toxic/Halogenated) SolidPack->HaloSolidBin Aqueous Aqueous Solution SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic AqToxBin Bin: Aqueous Waste (Toxic + Trace Halogen) Aqueous->AqToxBin Segregation CRITICAL: Segregate from Non-Halogenated Streams Organic->Segregation HaloLiqBin Bin: Halogenated Organic Solvents Segregation->HaloLiqBin Incineration High-Temp Incineration (w/ HCl Scrubbing) HaloSolidBin->Incineration HaloLiqBin->Incineration AqToxBin->Incineration key1 Decision Point key2 Critical Safety Step key3 Final Disposal Unit

Figure 1: Decision Matrix for 4-(2,6-Dichlorophenyl)piperidine HCl Disposal. Note the critical segregation of halogenated organics to prevent contamination of non-halogenated streams.[1]

Emergency Procedures (Spill Management)

If a spill occurs during the disposal process, execute the following immediately:

  • Solid Spill:

    • Do NOT sweep vigorously. This generates dust.[1]

    • Cover the spill with wet paper towels (to dampen dust) or use a HEPA-filtered vacuum.

    • Scoop material into a waste container.[1]

    • Clean surface with soap and water; collect rinsate as hazardous waste.

  • Liquid Spill:

    • Absorb with vermiculite, sand, or commercial spill pads.

    • Do NOT use combustible materials (like sawdust) if the solvent is flammable.

    • Place saturated absorbents into the "Halogenated Solid Waste" bin.

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 26034, 4-(2,6-Dichlorophenyl)piperidine.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,6-Dichlorophenyl)piperidine hydrochloride
Reactant of Route 2
4-(2,6-Dichlorophenyl)piperidine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.